Product packaging for Domatinostat tosylate(Cat. No.:CAS No. 1186222-89-8)

Domatinostat tosylate

Cat. No.: B1191543
CAS No.: 1186222-89-8
M. Wt: 619.7 g/mol
InChI Key: IAVXAZDVNICKFJ-ICSBZGNSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4SC-202 has been used in trials studying the treatment of Advanced Hematologic Malignancies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H29N5O6S2 B1191543 Domatinostat tosylate CAS No. 1186222-89-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10)/b11-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVXAZDVNICKFJ-ICSBZGNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186222-89-8
Record name Domatinostat tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186222898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N-(2-aminophenyl)-3-[1-[[4-(1-methyl-1H-pyrazol-4-yl) phenyl]sulfonyl]-1H-pyrrol-3-yl]-, (2E)-, 4-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOMATINOSTAT TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW28FR8VD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4SC-202 (Domatinostat): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the molecular structure, properties, and mechanism of action of the selective Class I HDAC and LSD1 inhibitor, 4SC-202.

Introduction

4SC-202, also known as Domatinostat, is an orally bioavailable small molecule that has garnered significant interest in the field of oncology.[1][2][3] It functions as a potent and selective inhibitor of class I histone deacetylases (HDACs) and Lysine-specific demethylase 1 (LSD1), key enzymes involved in epigenetic regulation.[1][4][5][6] This dual inhibitory activity positions 4SC-202 as a promising therapeutic agent with the potential to modulate gene expression, induce tumor cell apoptosis, and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, and key experimental findings related to 4SC-202.

Molecular Structure and Physicochemical Properties

4SC-202 is a benzamide derivative with a complex heterocyclic structure.[3] Its chemical and physical properties are summarized in the tables below.

Chemical Identification
IdentifierValue
Common Name 4SC-202, Domatinostat
IUPAC Name (E)-N-(2-aminophenyl)-3-(1-((4-(1-methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)-1H-pyrrol-3-yl)acrylamide[4]
Chemical Formula C₂₃H₂₁N₅O₃S[4]
Molecular Weight 447.51 g/mol [2][4][7]
CAS Number 910462-43-0[2][4]
SMILES CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=C(C=C3)C=CC(=O)NC4=CC=CC=C4N
Physicochemical Data
PropertyValue
Solubility Soluble in DMSO; Insoluble in water and ethanol[4]
Physical State Solid

Pharmacological Properties and Mechanism of Action

4SC-202 exerts its anti-neoplastic effects primarily through the inhibition of class I HDACs (HDAC1, HDAC2, and HDAC3) and LSD1.[1][4][5][6] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[2][3] LSD1, on the other hand, is a histone demethylase that removes methyl groups from histone H3. By inhibiting these enzymes, 4SC-202 leads to an accumulation of acetylated and methylated histones, resulting in chromatin remodeling and the reactivation of tumor suppressor genes.[2][3]

The inhibitory activity of 4SC-202 has been quantified in various studies, as summarized in the table below.

Inhibitory Activity
TargetIC₅₀
HDAC1 1.20 μM[4][5]
HDAC2 1.12 μM[4][5]
HDAC3 0.57 μM[4][5]
Mean (Human cancer cell lines) 0.7 μM[4][5]
Cellular Effects
EffectEC₅₀Cell Line
Histone H3 Hyperacetylation 1.1 μMHeLa[4][5]

Signaling Pathways

The mechanism of action of 4SC-202 involves the modulation of several key signaling pathways implicated in cancer development and progression.

Cell_Viability_Workflow start Cancer Cell Culture treatment Treat with varying concentrations of 4SC-202 start->treatment incubation Incubate for 24-72 hours treatment->incubation mts Add MTS reagent incubation->mts read Measure absorbance at 490 nm mts->read analysis Calculate IC₅₀ values read->analysis

References

Domatinostat Tosylate: A Technical Guide for Glioblastoma Stem Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, largely due to a subpopulation of therapy-resistant glioblastoma stem cells (GSCs) that drive tumor recurrence. Emerging evidence highlights the therapeutic potential of targeting epigenetic regulators in GSCs. Domatinostat tosylate (4SC-202), a selective inhibitor of class I histone deacetylases (HDACs), has demonstrated significant promise in preclinical studies by preferentially targeting GSCs over the differentiated tumor bulk. This technical guide provides an in-depth overview of Domatinostat's mechanism of action, key experimental data, and detailed protocols for its investigation in the context of GSC research.

Introduction to this compound

This compound is a potent, orally available small molecule inhibitor of class I HDAC enzymes 1, 2, and 3.[1] These enzymes play a crucial role in the deacetylation of histone and non-histone proteins, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[2] By inhibiting these HDACs, Domatinostat promotes a more open chromatin structure, leading to the re-expression of silenced genes and subsequent anti-tumor effects.[2] Notably, in the context of glioblastoma, Domatinostat exhibits a unique selectivity for GSCs, inducing apoptosis and impairing their self-renewal capacity, while showing minimal effects on differentiated glioma cells and normal cells.[3][4]

Mechanism of Action in Glioblastoma Stem Cells

Domatinostat's primary mechanism of action in GSCs involves the induction of apoptosis through a dual p53-dependent and -independent upregulation of the pro-apoptotic protein BAX.[1][5] This targeted induction of BAX expression appears to be a key determinant of its preferential cytotoxicity towards GSCs.[1]

Signaling Pathways

The signaling cascade initiated by Domatinostat in GSCs culminates in apoptotic cell death. Below are diagrams illustrating the key pathways.

cluster_0 This compound Action Domatinostat Domatinostat HDAC1_2_3 HDAC1/2/3 Domatinostat->HDAC1_2_3 inhibition p53_independent p53-Independent Pathway p53_dependent p53-Dependent Pathway BAX_upregulation BAX Upregulation p53_independent->BAX_upregulation p53_dependent->BAX_upregulation Apoptosis Apoptosis BAX_upregulation->Apoptosis

Figure 1: Domatinostat's dual-pathway induction of BAX-mediated apoptosis in GSCs.

While direct evidence for Domatinostat's effect on the STAT3 pathway in GSCs is still emerging, the broader class of HDAC inhibitors has been shown to modulate STAT3 signaling, which is constitutively active in many GBMs and contributes to their malignancy.[6][7]

cluster_1 Proposed Modulation of STAT3 Signaling HDACi HDAC Inhibitors (e.g., Domatinostat) STAT3 STAT3 HDACi->STAT3 potential inhibition of acetylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer Nuclear_translocation Nuclear Translocation STAT3_dimer->Nuclear_translocation Gene_expression Target Gene Expression (e.g., c-Myc, Cyclin D1) Nuclear_translocation->Gene_expression Proliferation_Survival GSC Proliferation & Survival Gene_expression->Proliferation_Survival

Figure 2: Postulated inhibitory effect of HDAC inhibitors on the STAT3 signaling pathway in GSCs.

Quantitative Data Presentation

The following tables summarize the quantitative data on the effects of Domatinostat on GSCs and their differentiated counterparts, as extracted and inferred from preclinical studies.

Table 1: In Vitro Efficacy of Domatinostat on Glioblastoma Cell Viability (IC50 Values)

Cell LineCell TypeIC50 (µM)Reference
U87MgDifferentiated Glioblastoma> 5.0[8]
NULUPrimary Glioblastoma~2.5 (at 72h)[8]
ZARPrimary Glioblastoma~1.0 (at 72h)[8]
GS-Y01Glioblastoma Stem Cell~0.5[3]
dGS-Y01Differentiated GSC> 1.0[3]
GS-Y03Glioblastoma Stem Cell~0.5[3]
dGS-Y03Differentiated GSC> 1.0[3]
TGS01Glioblastoma Stem Cell~0.75[3]
dTGS01Differentiated GSC> 1.0[3]

Table 2: Induction of Apoptosis by Domatinostat in Glioblastoma Stem Cells

Cell LineDomatinostat Concentration (nM)Duration (days)Apoptotic Cells (% of control)Reference
GS-Y015003~40% (sub-G1 population)[3]
GS-Y035003~35% (sub-G1 population)[3]
TGS015003~20% (sub-G1 population)[3]
GS-Y015001~25% (dead cells)[9]
GS-Y035001~20% (dead cells)[9]
TGS015001~15% (dead cells)[9]

Table 3: Effect of Domatinostat on GSC Self-Renewal (Sphere Formation Assay)

Cell LineDomatinostat Pre-treatment (nM)Sphere Formation Efficiency (% of control)Reference
GS-Y01250~50%[3]
GS-Y01500~20%[3]
GS-Y03250~60%[3]
GS-Y03500~30%[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (WST-1 Assay)

cluster_2 Cell Viability Assay Workflow step1 1. Seed GSCs and differentiated cells in 96-well plates step2 2. Treat with varying concentrations of Domatinostat step1->step2 step3 3. Incubate for 72 hours step2->step3 step4 4. Add WST-1 reagent step3->step4 step5 5. Incubate for 2-4 hours step4->step5 step6 6. Measure absorbance at 450 nm step5->step6 step7 7. Calculate cell viability and IC50 values step6->step7 cluster_3 Apoptosis Assay Workflow step1 1. Treat cells with Domatinostat step2 2. Harvest and wash cells step1->step2 step3 3. Resuspend in Annexin V binding buffer step2->step3 step4 4. Add Annexin V-FITC and Propidium Iodide (PI) step3->step4 step5 5. Incubate in the dark step4->step5 step6 6. Analyze by flow cytometry step5->step6 step7 7. Quantify apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cells step6->step7

References

Domatinostat Tosylate: A Technical Guide to its Role in Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domatinostat tosylate (also known as 4SC-202) is an orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs) with additional activity against lysine-specific demethylase 1 (LSD1).[1][2][3] This dual-targeting mechanism positions it as a compelling agent in the field of epigenetic modulation for oncology and other therapeutic areas. By altering the acetylation and methylation status of histones and other proteins, domatinostat can induce chromatin remodeling, leading to the expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[4][5] This technical guide provides an in-depth overview of domatinostat's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes associated signaling pathways.

Mechanism of Action: Dual Epigenetic Modulation

Domatinostat's primary mechanism of action is the selective inhibition of class I HDAC enzymes: HDAC1, HDAC2, and HDAC3.[1][2] These enzymes are crucial for removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting these HDACs, domatinostat promotes histone hyperacetylation, which in turn relaxes chromatin and allows for the transcription of genes that can suppress tumor growth.[4]

In addition to its HDAC inhibitory activity, domatinostat also targets lysine-specific demethylase 1 (LSD1), an enzyme responsible for demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][6] The inhibition of LSD1 further contributes to a more open chromatin state and the activation of tumor-suppressing genes. This dual inhibitory profile suggests a synergistic potential for anti-cancer activity.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and effects of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of Domatinostat

TargetIC50 (µM)Cell Line/Assay ConditionReference
HDAC11.20Cell-free assay[1][2][3]
HDAC21.12Cell-free assay[1][2][3]
HDAC30.57Cell-free assay[1][2][3]
Histone H3 Hyperacetylation (EC50)1.1HeLa cells[3]

Table 2: Anti-proliferative Activity of Domatinostat in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Epithelial and Mesenchymal UC cell linesUrothelial Carcinoma0.15 - 0.51[1]
Various Human Cancer Cell Lines (mean)Various0.7[3]
CRL-2105-0.17[3]
MyLa-0.19[3]
CRL-8294-0.26[3]

Table 3: Clinical Pharmacokinetics and Efficacy of Domatinostat

ParameterValueClinical Trial DetailsReference
Recommended Phase II Dose (Monotherapy)400 mg Total Daily Dose (200 mg BID, 14 days on, 7 days off)Phase I, advanced hematological malignancies[7][8]
Recommended Phase II Dose (Combination with Avelumab)200 mg BDPhase II, advanced mismatch repair proficient oesophagogastric and colorectal adenocarcinoma[9][10]
Objective Response Rate (ORR) in Oesophagogastric Adenocarcinoma (in combination with avelumab)22.2%Phase II, EMERGE trial[9][10]
Complete Response (CR)1 patientPhase I, advanced hematological malignancies[7]
Partial Response (PR)1 patientPhase I, advanced hematological malignancies[7]
Stable Disease (SD)18 patientsPhase I, advanced hematological malignancies[7]

Signaling Pathways and Cellular Effects

Domatinostat impacts several key signaling pathways and cellular processes, ultimately leading to anti-tumor effects.

Cell Cycle Arrest and Apoptosis

Domatinostat has been shown to induce G2/M phase cell cycle arrest and apoptosis in various cancer cell lines.[1][5] The induction of apoptosis is mediated through the activation of the caspase pathway, as evidenced by increased levels of cleaved caspase 3 and cleaved PARP.[6][11]

G2_M_Arrest_Apoptosis Domatinostat Domatinostat HDAC1_2_3 HDAC1, HDAC2, HDAC3 Inhibition Domatinostat->HDAC1_2_3 LSD1 LSD1 Inhibition Domatinostat->LSD1 Histone_Acetylation Increased Histone Acetylation HDAC1_2_3->Histone_Acetylation Gene_Expression Altered Gene Expression LSD1->Gene_Expression Histone_Acetylation->Gene_Expression G2_M_Arrest G2/M Cell Cycle Arrest Gene_Expression->G2_M_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Figure 1: Domatinostat's induction of G2/M arrest and apoptosis.

Modulation of Cancer Stem Cells and Key Transcription Factors

Preclinical studies have demonstrated that domatinostat can preferentially target cancer stem cells (CSCs).[6][11][12] This effect may be mediated, in part, by the downregulation of the transcription factor FOXM1, which is known to play a critical role in pancreatic cancer and other malignancies.[12] By targeting the CSC population, domatinostat may help to overcome drug resistance and reduce tumor recurrence.[12]

CSC_Targeting Domatinostat Domatinostat HDAC_LSD1_Inhibition HDAC/LSD1 Inhibition Domatinostat->HDAC_LSD1_Inhibition FOXM1_Downregulation FOXM1 Downregulation HDAC_LSD1_Inhibition->FOXM1_Downregulation CSC_Targeting Targeting of Cancer Stem Cells (CSCs) FOXM1_Downregulation->CSC_Targeting Overcome_Resistance Overcoming Drug Resistance CSC_Targeting->Overcome_Resistance Reduce_Recurrence Reducing Tumor Recurrence CSC_Targeting->Reduce_Recurrence

Figure 2: Domatinostat's targeting of cancer stem cells via FOXM1.

Interaction with the AKT Signaling Pathway

Activation of the AKT signaling pathway has been identified as a potential resistance mechanism to domatinostat.[1] Inhibition of AKT, either through specific inhibitors or serum starvation, can potentiate the cytotoxic effects of domatinostat in cancer cells.[1]

AKT_Pathway_Interaction cluster_0 Domatinostat Action cluster_1 Resistance Mechanism cluster_2 Potentiation Domatinostat Domatinostat Cytotoxicity Cytotoxicity Domatinostat->Cytotoxicity induces AKT_Activation AKT Activation Resistance Resistance AKT_Activation->Resistance Resistance->Cytotoxicity inhibits AKT_Inhibitor AKT Inhibitor AKT_Inhibitor->AKT_Activation inhibits Potentiation Potentiation of Cytotoxicity AKT_Inhibitor->Potentiation

Figure 3: Interaction of domatinostat with the AKT signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of domatinostat.

HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods.[13][14][15][16]

Objective: To determine the in vitro inhibitory activity of domatinostat against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease and Trichostatin A as a stop reagent)

  • This compound serial dilutions

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of domatinostat in HDAC assay buffer.

  • In a 96-well plate, add the HDAC enzyme, assay buffer, and the domatinostat dilution (or vehicle control).

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percent inhibition for each domatinostat concentration and determine the IC50 value.

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Domatinostat Serial Dilutions Start->Prepare_Reagents Add_Enzyme Add HDAC Enzyme, Buffer, and Domatinostat to Plate Prepare_Reagents->Add_Enzyme Add_Substrate Add Fluorogenic Substrate Add_Enzyme->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Add_Developer Add Developer Solution (with Stop Reagent) Incubate_37C->Add_Developer Incubate_RT Incubate at Room Temp Add_Developer->Incubate_RT Read_Fluorescence Read Fluorescence Incubate_RT->Read_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for a fluorometric HDAC activity assay.

Western Blot for Histone Acetylation

This protocol is based on standard Western blotting procedures.[17][18][19]

Objective: To assess the effect of domatinostat on the acetylation status of histones in cultured cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to desired confluency and treat with various concentrations of domatinostat or vehicle for a specified time.

  • Harvest and lyse the cells in lysis buffer.

  • Quantify protein concentration.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify band intensities and normalize the acetyl-histone signal to the total histone or loading control signal.

Cell Viability Assay (e.g., MTT or AlamarBlue)

This protocol is a standard method for assessing cell proliferation and cytotoxicity.[20][21]

Objective: To determine the anti-proliferative effect of domatinostat on cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound serial dilutions

  • 96-well clear microplates

  • MTT reagent or AlamarBlue reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader (absorbance for MTT, fluorescence for AlamarBlue)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of domatinostat or vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the MTT or AlamarBlue reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization solution.

  • Read the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a promising epigenetic modulator with a dual mechanism of action targeting both class I HDACs and LSD1. Its ability to induce cell cycle arrest, apoptosis, and preferentially target cancer stem cells underscores its potential as a therapeutic agent in oncology. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its synergistic effects with other anti-cancer agents and its role in modulating the tumor microenvironment will be crucial in fully elucidating its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Domatinostat Tosylate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domatinostat, a potent and selective inhibitor of class I histone deacetylases (HDACs) and Lysine-specific demethylase 1 (LSD1), is a promising therapeutic agent in oncology.[1] Understanding its solubility in various solvents is critical for the design and execution of in vitro and in vivo studies, as well as for formulation development. These application notes provide a comprehensive overview of the solubility of domatinostat tosylate in dimethyl sulfoxide (DMSO) and other common solvents, a detailed protocol for solubility determination, and a diagram of its relevant signaling pathway.

Data Presentation: Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that using fresh, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO 89198.87Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[1]
≥ 5182.30The "≥" symbol indicates that the saturation point was not reached at this concentration.[2]
Water Insoluble-[1]
Ethanol Insoluble-[1]
Saline Insoluble-Insoluble as a single agent. Used in combination with other solvents for in vivo formulations.
10% DMSO in 90% (20% SBE-β-CD in Saline) ≥ 2.54.03This formulation results in a clear solution.[2]
10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline ≥ 2.54.03This formulation results in a clear solution suitable for in vivo studies.[2]

Experimental Protocols: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3] The following protocol provides a step-by-step guide for this procedure.

1. Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMSO, water, ethanol, buffered solutions)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification

  • Pipettes and other standard laboratory equipment

2. Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the solvent to be tested.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[3] The incubation time should be long enough to ensure that the concentration of the dissolved compound in the solvent remains constant.

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

3. Data Analysis:

  • The solubility is typically expressed in mg/mL or as a molar concentration (e.g., mM or µM).

  • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow: Shake-Flask Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess solid This compound to vial B Add known volume of solvent A->B C Incubate on shaker (24-48h at constant temp) B->C D Allow excess solid to settle C->D E Filter supernatant (0.22 µm filter) D->E F Analyze filtrate by HPLC or UV-Vis E->F G Determine concentration from calibration curve F->G

Caption: Workflow for determining thermodynamic solubility.

Signaling Pathway: Mechanism of Action of Domatinostat

G cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Domatinostat Domatinostat HDAC HDAC1, 2, 3 (Class I) Domatinostat->HDAC Inhibition LSD1 LSD1 Domatinostat->LSD1 Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation ↑ Acetylation HDAC->Acetylation LSD1->Histones Demethylation Methylation ↑ H3K4/K9 Methylation LSD1->Methylation GeneExpression Tumor Suppressor Gene Expression Acetylation->GeneExpression Altered Gene Expression Methylation->GeneExpression Altered Gene Expression CellCycleArrest G2/M Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Domatinostat's dual inhibitory action.

Mechanism of Action

Domatinostat exerts its anti-tumor effects through the dual inhibition of class I histone deacetylases (HDACs 1, 2, and 3) and lysine-specific demethylase 1 (LSD1).[1]

  • HDAC Inhibition: HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting class I HDACs, domatinostat causes an accumulation of acetylated histones.[4] This results in a more open chromatin structure, leading to the transcription of tumor suppressor genes that can induce cell cycle arrest and apoptosis.[4]

  • LSD1 Inhibition: LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). The inhibition of LSD1 by domatinostat leads to changes in histone methylation patterns, which also contributes to altered gene expression. LSD1 has been shown to regulate key oncogenic pathways, including the PI3K/Akt/mTOR and Notch signaling pathways.[5][6] By inhibiting LSD1, domatinostat can modulate these pathways, further contributing to its anti-cancer activity.

The combined inhibition of these epigenetic modifiers results in a potent anti-proliferative effect in cancer cells, leading to cell cycle arrest, particularly at the G2/M phase, and the induction of apoptosis.[7]

References

Domatinostat Tosylate: Application Notes and Protocols for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domatinostat tosylate (also known as 4SC-202) is a potent and selective inhibitor of class I histone deacetylases (HDACs) 1, 2, and 3, and also exhibits inhibitory activity against Lysine-specific demethylase 1 (LSD1).[1] This dual mechanism of action leads to the accumulation of acetylated histones, inducing chromatin remodeling and the expression of tumor suppressor genes. Consequently, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a compound of interest for oncological research and drug development. These application notes provide detailed protocols for utilizing this compound in common cell culture assays to assess its efficacy and mechanism of action.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of class I HDACs, which are often upregulated in tumor cells.[2] This inhibition leads to hyperacetylation of histone and non-histone proteins, resulting in:

  • Induction of Apoptosis: Domatinostat promotes programmed cell death by activating the caspase cascade and modulating the expression of apoptosis-related proteins such as Bax and Bcl-2.[1]

  • Cell Cycle Arrest: It causes a dramatic G2/M phase arrest in the cell cycle, interfering with mitotic spindle formation.[1]

  • Modulation of Key Signaling Pathways: The compound has been shown to affect the AKT signaling pathway, where AKT activation can be a resistance factor.[1][3] It also modulates the FOXM1/Wnt signaling pathway, which is crucial for cancer stem cell maintenance.[4]

  • Increased Immunogenicity: Domatinostat can boost antigen presentation in viable cancer cells, suggesting a potential role in immunotherapy combinations.[5]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound against its primary targets and its cytotoxic effects on various cancer cell lines.

Table 1: Inhibitory Activity of this compound against HDACs

TargetIC50 (µM)
HDAC11.20[1][6]
HDAC21.12[1][6]
HDAC30.57[1][6]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time
Various Urothelial Carcinoma (UC)Urothelial Carcinoma0.15 - 0.51[1][3]Not Specified
Human Cancer Cell Lines (Mean)Various0.7Not Specified
CRL-2105Not Specified0.1772 h
MyLaNot Specified0.1972 h
CRL-8294Not Specified0.2672 h

Signaling Pathway and Experimental Workflow

Domatinostat_Signaling_Pathway This compound Signaling Pathway cluster_targets Primary Targets cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Domatinostat This compound HDAC1 HDAC1 Domatinostat->HDAC1 Inhibits HDAC2 HDAC2 Domatinostat->HDAC2 Inhibits HDAC3 HDAC3 Domatinostat->HDAC3 Inhibits LSD1 LSD1 Domatinostat->LSD1 Inhibits AKT_Inhibition Inhibition of AKT Pathway Domatinostat->AKT_Inhibition FOXM1_Downregulation FOXM1 Downregulation Domatinostat->FOXM1_Downregulation Histone_Acetylation Increased Histone Acetylation (Ac-H3) HDAC1->Histone_Acetylation Leads to HDAC2->Histone_Acetylation Leads to HDAC3->Histone_Acetylation Leads to Gene_Transcription Tumor Suppressor Gene Transcription (e.g., p21) Histone_Acetylation->Gene_Transcription Promotes Cell_Cycle_Arrest G2/M Cell Cycle Arrest (↓ CDK1) Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Induction (↑ Cleaved Caspases, ↑ BAX) AKT_Inhibition->Apoptosis FOXM1_Downregulation->Apoptosis Proliferation_Inhibition Inhibition of Proliferation FOXM1_Downregulation->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Signaling pathway of this compound.

Experimental_Workflow General Experimental Workflow for this compound cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., 96-well or 6-well plates) Drug_Treatment 2. Treatment with This compound (Dose- and time-dependent) Cell_Culture->Drug_Treatment Viability Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Drug_Treatment->Apoptosis Western_Blot Western Blot Analysis (Protein Expression) Drug_Treatment->Western_Blot IC50_Calc IC50 Calculation Viability->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Protein_Quant Protein Expression Quantification Western_Blot->Protein_Quant

Caption: Experimental workflow for this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a 10 mM stock, dissolve 6.2 mg in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. When ready to use, thaw the stock solution and dilute it to the desired final concentration in cell culture medium. Note that solutions are unstable and should be prepared fresh.[7]

Cell Viability Assay (MTT Assay)

This protocol is to determine the IC50 value of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium (e.g., ranging from 0.01 µM to 10 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

This protocol is to analyze changes in protein expression levels following treatment with this compound.

  • Cell Lysis: After treating cells in 6-well plates with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against HDAC1, HDAC2, HDAC3, acetylated-Histone H3, cleaved Caspase-3, PARP, Bax, Bcl-2, p21, CDK1, and a loading control like β-actin or GAPDH.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression.

References

Domatinostat Tosylate: In Vivo Dosing and Administration Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Domatinostat tosylate, a potent and selective inhibitor of class I histone deacetylases (HDACs), has emerged as a promising therapeutic agent in various cancer models. Its mechanism of action involves the alteration of chromatin structure, leading to the re-expression of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells. Furthermore, recent studies have elucidated its role in modulating the tumor microenvironment and interfering with microtubule formation. This document provides a comprehensive overview of the recommended dosages, administration routes, and detailed protocols for the use of this compound in in vivo mouse models, based on currently available preclinical data.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and administration details for this compound in various mouse cancer models.

Table 1: this compound Monotherapy Dosages in Mouse Xenograft Models

Cancer TypeMouse ModelCell LineDosageAdministration RouteVehicleTreatment ScheduleDurationKey Outcomes
Pancreatic Ductal AdenocarcinomaAthymic Nude MicePANC-28, PANC-120 mg/kgOral Gavage (per os)2% Methocel solution5 days/week3 weeksSensitization to gemcitabine/nab-paclitaxel chemotherapy[1]
Colon CarcinomaSyngeneic mouse modelCT2640 mg/kg (20 mg/kg twice daily) or 60 mg/kg (once daily)Oral Gavage (p.o.)Not specifiedDaily12-14 daysIncreased intratumoral cytotoxic T cells
Colon CarcinomaXenograft modelRKO27120 mg/kgOral Gavage (p.o.)Not specifiedNot specifiedNot specifiedPronounced anti-tumor activity[2]
Non-Small Cell Lung CancerXenograft modelA549120 mg/kgOral Gavage (p.o.)Not specifiedNot specifiedNot specifiedRobust anti-tumor activity[2]
Colorectal CancerNude miceHT-29Not specifiedOral GavageNot specifiedNot specifiedNot specifiedInhibition of xenograft growth, enhanced effect with oxaliplatin[3][4]

Table 2: this compound Vehicle Formulations for Oral Administration in Mice

Vehicle CompositionNotesReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalinePrepare fresh daily. Dissolve domatinostat in DMSO first, then add PEG300, Tween-80, and finally saline.Commercial supplier recommendation
10% DMSO, 90% (20% SBE-β-CD in Saline)Suitable for achieving higher concentrations.[3][4]
5% DMSO, 95% Corn OilAn alternative formulation using an oil-based vehicle.[2]
2% Methocel solutionUsed in pancreatic cancer studies.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (DMSO/PEG300/Tween-80/Saline)

This protocol describes the preparation of a common vehicle for oral administration of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound based on the desired dosage (mg/kg), the average weight of the mice, and the number of animals to be treated. It is advisable to prepare a slight excess of the formulation.

  • Prepare the vehicle mixture. In a sterile tube, combine the required volumes of DMSO, PEG300, and Tween-80. For example, to prepare 1 mL of the final formulation, you would use 100 µL of DMSO, 400 µL of PEG300, and 50 µL of Tween-80.

  • Dissolve this compound. Add the calculated amount of this compound powder to the DMSO portion of the vehicle. Vortex thoroughly until the compound is completely dissolved.

  • Combine the components. Add the PEG300 and Tween-80 to the DMSO/domatinostat mixture. Vortex again to ensure homogeneity.

  • Add saline. Slowly add the sterile saline to the mixture while vortexing to bring the solution to the final volume. For 1 mL of final formulation, you would add 450 µL of saline.

  • Inspect the solution. The final formulation should be a clear solution. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.

  • Administer immediately. It is recommended to use the formulation on the same day it is prepared.[3]

Protocol 2: Administration of this compound by Oral Gavage

This protocol outlines the standard procedure for administering the prepared this compound formulation to mice.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or straight)

  • Syringes (1 mL)

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Animal Preparation: Weigh each mouse accurately to determine the precise volume of the drug formulation to be administered.

  • Dose Calculation: Calculate the volume of the formulation for each mouse based on its weight and the desired dosage. For example, for a 20 g mouse and a dosage of 20 mg/kg, with a formulation concentration of 2 mg/mL, you would administer 0.2 mL.

  • Restraint: Gently but firmly restrain the mouse. Proper handling techniques are crucial to minimize stress and ensure the safety of both the animal and the researcher.

  • Gavage Needle Insertion: Attach the gavage needle to the syringe containing the calculated dose. Gently insert the tip of the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Ensure the needle does not enter the trachea.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly dispense the formulation.

  • Withdrawal and Monitoring: Carefully withdraw the gavage needle. Monitor the mouse for a short period after administration to ensure there are no immediate adverse reactions, such as respiratory distress.

  • Record Keeping: Maintain detailed records of the date, time, dosage, and any observations for each animal.

Signaling Pathways and Experimental Workflows

Mechanism of Action: HDAC Inhibition and Downstream Effects

This compound is a selective inhibitor of class I histone deacetylases (HDAC1, HDAC2, HDAC3) and also shows activity against Lysine-specific demethylase 1 (LSD1).[3][5] This dual inhibition leads to hyperacetylation of histones and other proteins, resulting in a more open chromatin structure. This, in turn, facilitates the transcription of genes that can suppress tumor growth. Key downstream effects include cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[2][3] Additionally, some studies suggest that domatinostat can directly interfere with microtubule polymerization, further contributing to its anti-cancer activity.[6] The activation of the ASK1-dependent mitochondrial apoptosis pathway has also been reported.[3]

Domatinostat_Mechanism cluster_epigenetic Epigenetic Regulation cluster_cellular_effects Cellular Effects Domatinostat This compound HDAC1 HDAC1 Domatinostat->HDAC1 HDAC2 HDAC2 Domatinostat->HDAC2 HDAC3 HDAC3 Domatinostat->HDAC3 LSD1 LSD1 Domatinostat->LSD1 Microtubule_Destabilization Microtubule Destabilization Domatinostat->Microtubule_Destabilization Histone_Acetylation ↑ Histone Acetylation HDAC1->Histone_Acetylation inhibits deacetylation HDAC2->Histone_Acetylation inhibits deacetylation HDAC3->Histone_Acetylation inhibits deacetylation Gene_Expression Altered Gene Expression (e.g., ↑ Tumor Suppressors) Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Gene_Expression->Apoptosis Tumor_Suppression Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression Microtubule_Destabilization->Tumor_Suppression

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.

InVivo_Workflow cluster_preparation Preparation Phase cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Tumor Cell Culture Tumor_Implantation Subcutaneous Injection of Tumor Cells Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation (e.g., 1-2 weeks) Animal_Acclimation->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administer Domatinostat or Vehicle (Oral Gavage) Randomization->Treatment_Admin Monitoring Monitor Tumor Volume and Body Weight Treatment_Admin->Monitoring Endpoint Euthanize Mice (at defined endpoint) Monitoring->Endpoint Tumor_Excision Excise and Weigh Tumors Endpoint->Tumor_Excision Further_Analysis Further Analysis (e.g., IHC, Western Blot) Tumor_Excision->Further_Analysis

Caption: Workflow for a typical in vivo efficacy study.

Safety and Toxicology

In preclinical mouse models, domatinostat has been reported to be well-tolerated at effective doses.[1] A phase I study in patients with advanced hematological malignancies also indicated a manageable safety profile.[7][8] However, as with any experimental compound, it is crucial to monitor animals closely for any signs of toxicity, including:

  • Weight loss: A significant and sustained decrease in body weight can be an indicator of toxicity.

  • Changes in behavior: Lethargy, ruffled fur, and hunched posture can be signs of distress.

  • Gastrointestinal issues: Diarrhea or constipation may occur.

If any signs of severe toxicity are observed, dose reduction or cessation of treatment should be considered in consultation with the institutional animal care and use committee (IACUC).

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action. The information and protocols provided in this document are intended to serve as a guide for researchers designing and conducting in vivo studies in mouse models. Adherence to these guidelines, along with careful monitoring of animal welfare, will contribute to the generation of robust and reproducible data. As research progresses, it is anticipated that our understanding of the optimal dosing and administration of this compound will continue to evolve.

References

Application Note and Protocol: Preparing Domatinostat Tosylate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Domatinostat tosylate (also known as 4SC-202) is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3[1][2][3]. It also demonstrates inhibitory activity against Lysine-specific demethylase 1 (LSD1)[1][2]. By inhibiting these enzymes, Domatinostat leads to the hyperacetylation of histones, which in turn modulates chromatin structure and gene expression. This activity can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis in cancer cells[1][4][5]. Its therapeutic potential is being investigated in various malignancies, including colorectal cancer, Merkel Cell Carcinoma, and melanoma[1][6][7].

Proper preparation of stock solutions is a critical first step for ensuring the accuracy and reproducibility of in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

This compound is supplied as a solid, typically a light yellow to brown powder[1][7]. Key properties are summarized below.

PropertyValueReference
Molecular Formula C₃₀H₂₉N₅O₆S₂[1][7][8]
Molecular Weight 619.71 g/mol [1][2][8]
CAS Number 1186222-89-8[1][2][8]
Appearance Light yellow to brown solid[1][7]

Solubility and Recommended Solvents

The solubility of this compound is a key factor in preparing concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for in vitro applications.

SolventSolubilityNotesReference
DMSO ≥ 51 mg/mL (equivalent to ~82.30 mM)Use newly opened, anhydrous DMSO as the compound's solubility can be affected by moisture[1][7][9].[1][7]

For in vivo studies, a multi-component solvent system is often required to ensure biocompatibility and solubility upon administration. A common formulation is provided in the protocol section.

Experimental Protocols

Before handling, review the Safety Data Sheet (SDS). This compound is toxic if swallowed, in contact with skin, or if inhaled[8].

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid dust and aerosol formation[10].

  • Disposal: Dispose of waste according to local, state, and federal regulations.

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (CAS: 1186222-89-8)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, you will need 6.20 mg of this compound.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.010 mol/L x 619.71 g/mol = 0.006197 g = 6.20 mg

  • Weighing:

    • Carefully weigh out 6.20 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Dissolution:

    • Add 1 mL of high-purity DMSO to the tube containing the powder.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.

    • If precipitation or phase separation is observed, gentle warming or brief sonication can be used to aid dissolution[1].

  • Aliquoting and Storage:

    • To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes[1][7].

    • Store the aliquots as recommended in the Storage and Stability table below.

For animal studies, a stock solution in a biocompatible vehicle is necessary. The following is a common multi-solvent system. It is recommended to prepare this formulation fresh on the day of use[1].

Solvent System: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][11].

Procedure:

  • First, prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • For the final working solution, add the solvents sequentially.

  • Example for 1 mL working solution:

    • Start with 100 µL of the 25 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again until the solution is clear.

    • Finally, add 450 µL of saline to reach the final volume of 1 mL and mix[1].

  • This formulation yields a clear solution with a solubility of at least 2.5 mg/mL[1][11].

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and its solutions.

FormStorage TemperatureStability PeriodReference
Solid Powder 4°CShort-term[1][7]
-20°CUp to 3 years[2]
Stock Solution in DMSO -20°CUp to 1 month[1][7][10]
-80°CUp to 6 months[1][7][10]

Note: Some sources indicate that solutions are unstable and should be prepared fresh[2]. To ensure reliable results, it is best practice to use freshly prepared solutions or to limit storage to the recommended periods and avoid multiple freeze-thaw cycles[1][7].

Mechanism of Action and Workflow Diagrams

Domatinostat primarily functions by inhibiting Class I HDACs, which prevents the removal of acetyl groups from histones. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway cluster_outcome Cellular Outcome Domatinostat Domatinostat (4SC-202) HDACs Class I HDACs (HDAC1, 2, 3) Domatinostat->HDACs Histones Histone Proteins HDACs->Histones Deacetylation Acetyl_Histones Hyperacetylated Histones Chromatin Chromatin Relaxation Acetyl_Histones->Chromatin Transcription Gene Transcription (e.g., Tumor Suppressors) Chromatin->Transcription Arrest G2/M Cell Cycle Arrest Transcription->Arrest Apoptosis Apoptosis Transcription->Apoptosis key Key: T-bar arrow indicates inhibition.

Caption: Domatinostat inhibits Class I HDACs, leading to histone hyperacetylation and anti-tumor effects.

Stock_Solution_Workflow start_node 1. Calculate Required Mass weigh_node 2. Weigh Domatinostat Powder start_node->weigh_node add_solvent_node 3. Add Solvent (e.g., DMSO) weigh_node->add_solvent_node dissolve_node 4. Dissolve Completely (Vortex / Sonicate) add_solvent_node->dissolve_node aliquot_node 5. Aliquot into Single-Use Tubes dissolve_node->aliquot_node store_node 6. Store at -20°C or -80°C aliquot_node->store_node

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols: Domatinostat Tosylate in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domatinostat tosylate (4SC-202) is an orally bioavailable, selective class I histone deacetylase (HDAC) inhibitor.[1][2] It has demonstrated potential as a promising agent in combination with immunotherapy for the treatment of various cancers.[3] Domatinostat modulates the tumor microenvironment (TIME) to enhance anti-tumor immune responses, thereby potentially overcoming resistance to immune checkpoint inhibitors (ICIs).[4][5] These application notes provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed protocols for key experiments involving Domatinostat in combination with immunotherapy.

Mechanism of Action

Domatinostat's primary mechanism of action involves the selective inhibition of HDAC1, HDAC2, and HDAC3.[6][7][8] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1][2] This epigenetic modification alters the expression of various genes involved in immune recognition and response.[9][10]

The key immunomodulatory effects of Domatinostat include:

  • Enhanced Antigen Presentation: Domatinostat upregulates the expression of genes involved in the antigen processing and presentation machinery (APM), including Major Histocompatibility Complex (MHC) class I and II molecules on tumor cells.[3][4] This increases the visibility of tumor cells to the immune system, particularly cytotoxic T lymphocytes (CTLs).[4]

  • Increased T-Cell Infiltration: By modulating the expression of chemokines, Domatinostat promotes the infiltration of immune cells, including CD8+ CTLs, into the tumor microenvironment.[4][5]

  • Modulation of Immune Checkpoints: Preclinical studies suggest that HDAC inhibitors can upregulate the expression of PD-L1 on tumor cells, which, while seemingly counterintuitive, provides a stronger rationale for combination therapy with PD-1/PD-L1 inhibitors to achieve a synergistic effect.[11]

  • Induction of a Pro-inflammatory TIME: Domatinostat can induce the expression of interferon-gamma (IFNγ) and IFNγ-related genes, fostering a more pro-inflammatory and less immunosuppressive tumor microenvironment.[3]

These effects collectively "prime" the tumor for a more robust response to immunotherapy, particularly immune checkpoint inhibitors that block the PD-1/PD-L1 axis.

Signaling Pathway

cluster_downstream Immunomodulatory Effects Domatinostat Domatinostat tosylate HDAC1_2_3 HDAC1, HDAC2, HDAC3 Domatinostat->HDAC1_2_3 inhibits Histone_Acetylation Increased Histone Acetylation Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression APM Upregulation of APM & MHC I/II Gene_Expression->APM Chemokines Chemokine Expression Gene_Expression->Chemokines IFNg IFNγ Pathway Activation Gene_Expression->IFNg Antigen_Presentation Enhanced Antigen Presentation APM->Antigen_Presentation T_Cell_Infiltration Increased T-Cell Infiltration Chemokines->T_Cell_Infiltration Pro_Inflammatory_TIME Pro-inflammatory TIME IFNg->Pro_Inflammatory_TIME Synergistic_Antitumor_Effect Synergistic Anti-Tumor Effect Antigen_Presentation->Synergistic_Antitumor_Effect T_Cell_Infiltration->Synergistic_Antitumor_Effect Pro_Inflammatory_TIME->Synergistic_Antitumor_Effect Immunotherapy Immunotherapy (e.g., anti-PD-1) Immunotherapy->Synergistic_Antitumor_Effect

Caption: Domatinostat's mechanism of action in combination with immunotherapy.

Preclinical Data Summary

Preclinical studies have demonstrated the synergistic anti-tumor effects of Domatinostat in combination with immune checkpoint inhibitors in various syngeneic mouse models.

ModelTreatmentKey FindingsReference
CT26 (CTL-low) Domatinostat + anti-PD-L1Significantly reduced tumor volume compared to single agents; prolonged event-free survival.[4]
C38 (CTL-high) Domatinostat + anti-PD-1Enhanced anti-tumor effects; increased number and effector function of T cells.[4]
C38 (CTL-high) Domatinostat + anti-PD-1 + anti-LAG3Superior anti-tumor responses compared to dual or single-agent therapies.[4]
C38 (CTL-high) Domatinostat + anti-4-1BBSynergistic anti-tumor efficacy.[4]
B16F10 Melanoma LBH589 (pan-HDACi) + anti-PD-1Reduced tumor burden and improved overall survival.[11]

Clinical Data Summary

Several clinical trials are evaluating the safety and efficacy of Domatinostat in combination with immunotherapy in various cancer types.

Trial Name (NCT)PhaseCancer TypeCombination Agent(s)Key Findings/StatusReference
SENSITIZE (NCT03278665) Ib/IIAdvanced Melanoma (PD-1 refractory)PembrolizumabWell-tolerated; demonstrated elevated expression of APM and MHC genes, and IFNγ signatures in patient biopsies.[4][12]
EMERGE (NCT03812796) IIAdvanced Gastrointestinal Cancer (MSS)AvelumabRecommended Phase 2 dose of Domatinostat is 200 mg twice daily; combination is safe.[5][13][14][15][16]
MERKLIN 1 (NCT04874831) IIMetastatic Merkel Cell Carcinoma (treatment-naïve)AvelumabStudy withdrawn before enrollment.[17]
MERKLIN 2 (NCT04393753) IIAdvanced Merkel Cell Carcinoma (progressing on anti-PD-(L)1)AvelumabCompleted.[17]
DONIMI (NCT04133948) Ib/IIStage III MelanomaNivolumab + IpilimumabCompleted.[17]

Experimental Protocols

In Vivo Synergy Study in Syngeneic Mouse Models

This protocol is based on methodologies described for CT26 and C38 tumor models.[4]

Objective: To evaluate the anti-tumor efficacy of Domatinostat in combination with an immune checkpoint inhibitor.

Materials:

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • CT26 or C38 tumor cells

  • This compound

  • Anti-mouse PD-1, PD-L1, LAG3, or 4-1BB antibodies (e.g., from Bio X Cell)

  • Vehicle for Domatinostat (e.g., 0.5% Natrosol)

  • Phosphate Buffered Saline (PBS) for antibody dilution

  • Calipers for tumor measurement

  • Syringes and needles for tumor cell injection and drug administration

Workflow:

Tumor_Inoculation Tumor Cell Inoculation (s.c.) Tumor_Growth Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Domatinostat p.o., Antibody i.p.) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Volume >1500 mm³) Monitoring->Endpoint Daily Analysis Data Analysis (Tumor Growth Curves, Survival) Endpoint->Analysis

Caption: Workflow for an in vivo synergy study.

Procedure:

  • Tumor Cell Culture: Culture CT26 or C38 cells in appropriate media until they reach the desired confluence for injection.

  • Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the right flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., Vehicle, Domatinostat alone, Antibody alone, Domatinostat + Antibody).

  • Drug Preparation and Administration:

    • Prepare Domatinostat in the appropriate vehicle. A typical dose is 20 mg/kg administered orally (p.o.) twice daily.[4]

    • Dilute antibodies in sterile PBS. A typical dose is 10 mg/kg administered intraperitoneally (i.p.) twice weekly for anti-PD-1 or as scheduled for other antibodies.[4]

  • Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²) / 2.

    • Monitor body weight and general health of the animals.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or if they show signs of excessive morbidity.

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Generate Kaplan-Meier survival curves to analyze event-free survival.

Flow Cytometry Analysis of Tumor Infiltrating Lymphocytes (TILs)

This protocol provides a general framework for TIL analysis, which can be adapted based on specific markers of interest.[4][18][19]

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

Materials:

  • Freshly excised tumors

  • RPMI 1640 medium

  • Collagenase D (1 mg/mL)

  • DNase I (0.1 mg/mL)

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainers

  • Red Blood Cell Lysis Buffer

  • FACS buffer (PBS + 2% FBS)

  • Fc block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, LAG3, Ki-67)

  • Viability dye (e.g., Zombie Aqua)

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Mince the tumor tissue into small pieces.

    • Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.

    • Neutralize the enzymatic digestion with RPMI containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer.

  • Cell Preparation:

    • Lyse red blood cells using a lysis buffer.

    • Wash the cells with PBS and resuspend in FACS buffer.

    • Count the viable cells.

  • Staining:

    • Stain for viability using a viability dye according to the manufacturer's protocol.

    • Block Fc receptors with Fc block for 10-15 minutes on ice.

    • Add the surface antibody cocktail and incubate for 30 minutes on ice in the dark.

    • For intracellular staining (e.g., FoxP3, Ki-67), fix and permeabilize the cells using a dedicated kit, then stain with intracellular antibodies.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes, followed by specific immune cell populations.

RNA Sequencing (RNA-seq) of Tumor Tissue

This protocol outlines the general steps for performing RNA-seq on tumor biopsies to analyze gene expression changes.[20][21][22][23]

Objective: To identify changes in gene expression signatures within the tumor microenvironment induced by Domatinostat treatment.

Materials:

  • Fresh-frozen or FFPE tumor tissue

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • RNA quality assessment tool (e.g., Agilent Bioanalyzer)

  • RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Workflow:

Sample_Collection Tumor Biopsy Collection RNA_Extraction RNA Extraction & DNase Treatment Sample_Collection->RNA_Extraction QC1 RNA Quality Control (RIN Score) RNA_Extraction->QC1 Library_Prep Library Preparation (mRNA selection, fragmentation, cDNA synthesis, adapter ligation) QC1->Library_Prep QC2 Library Quality Control Library_Prep->QC2 Sequencing Next-Generation Sequencing QC2->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Quantification, Differential Expression, GSEA) Sequencing->Data_Analysis

Caption: Workflow for RNA sequencing of tumor tissue.

Procedure:

  • RNA Extraction: Extract total RNA from tumor tissue using a suitable kit, including an on-column DNase digestion step to remove genomic DNA contamination.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA. An RNA Integrity Number (RIN) of >7 is generally recommended for library preparation.

  • Library Preparation:

    • Isolate mRNA from total RNA using poly-A selection.

    • Fragment the mRNA and synthesize first and second-strand cDNA.

    • Perform end repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

  • Library Quality Control: Validate the size and concentration of the final libraries.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between treatment groups.

    • Conduct pathway analysis and Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways and immune signatures.

Conclusion

This compound, in combination with immunotherapy, represents a promising therapeutic strategy. Its ability to modulate the tumor microenvironment by enhancing antigen presentation and promoting immune cell infiltration provides a strong rationale for its use with immune checkpoint inhibitors. The provided protocols offer a foundation for researchers to further investigate and harness the full potential of this combination therapy in the fight against cancer.

References

Domatinostat Tosylate: Application Notes and Protocols for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domatinostat tosylate (also known as 4SC-202) is a potent, orally bioavailable small molecule inhibitor of class I histone deacetylases (HDACs) 1, 2, and 3, and it also shows activity against Lysine-specific demethylase 1 (LSD1).[1][2][3] By inhibiting these enzymes, Domatinostat alters chromatin structure and gene expression, leading to the transcription of tumor suppressor genes.[4] This activity ultimately results in the inhibition of tumor cell proliferation, cell cycle arrest, and the induction of apoptosis in a variety of cancer cells.[4][5] These application notes provide a summary of the key findings related to Domatinostat's pro-apoptotic effects and detailed protocols for its investigation in a laboratory setting.

Data Presentation

Quantitative Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad anti-proliferative activity.

Cancer TypeCell Line(s)IC50 (µM)Key Findings
Urothelial CarcinomaEpithelial and mesenchymal UC cell lines0.15 - 0.51Significantly reduces proliferation and induces caspase activity.[1][6]
Colorectal CancerHT-29, HCT-116, HCT-15, DLD1Mean IC50 of 0.7 (broad panel)Induces apoptosis and G2/M cell cycle arrest.[3]
Hepatocellular CarcinomaHepG2, HepB3, SMMC-7721Not specifiedInduces potent cytotoxic and proliferation-inhibitory activities.[1][6]
Glioma Stem CellsGS-Y01, GS-Y03, TGS01Not specified (effective at 500 nM)Preferentially induces apoptosis in GSCs over differentiated counterparts.[7]
Pancreatic CancerPANC1, PANC28, ASPC1Effective at 0.5 - 1.0Reduces spheroid size, amount, and viability.[8]
HeLa CellsHeLaEC50 of 1.1 (for histone hyperacetylation)Induces hyperacetylation of histone H3.[3]

Signaling Pathways

This compound induces apoptosis through a multi-faceted approach, primarily by activating the intrinsic apoptotic pathway.

Domatinostat-Induced Apoptosis Signaling Pathway

Domatinostat_Apoptosis_Pathway Domatinostat This compound HDAC1_2_3 HDAC1, 2, 3 Inhibition Domatinostat->HDAC1_2_3 LSD1 LSD1 Inhibition Domatinostat->LSD1 Chromatin Chromatin Remodeling & Gene Expression Changes HDAC1_2_3->Chromatin p53 p53 Activation Chromatin->p53 BAX_up BAX Upregulation Chromatin->BAX_up FOXM1 FOXM1 Downregulation Chromatin->FOXM1 p53->BAX_up Mitochondria Mitochondria BAX_up->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Domatinostat's mechanism of inducing apoptosis.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the pro-apoptotic effects of this compound on cancer cells.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat cells with Domatinostat (various concentrations and time points) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis_assay Apoptosis Assay (Annexin V/PI Flow Cytometry) treatment->apoptosis_assay western Western Blot Analysis (Caspases, PARP, BAX, etc.) treatment->western analysis Data Analysis and Interpretation viability->analysis apoptosis_assay->analysis western->analysis

Caption: A standard workflow for assessing Domatinostat's efficacy.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the cell viability assay.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and neutralize with serum-containing medium.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[4]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[2][4]

  • Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of key apoptosis-related proteins to elucidate the molecular mechanism of this compound.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-BAX, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalize the protein of interest to a loading control like GAPDH.

Expected Observations:

  • Increased levels of cleaved Caspase-3 and cleaved PARP.[5][7]

  • Increased expression of the pro-apoptotic protein BAX.[7]

  • Decreased expression of anti-apoptotic proteins like Bcl-2.

References

Application Notes and Protocols for Determining Cell Viability Following Treatment with Domatinostat Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domatinostat tosylate (also known as 4SC-202) is a potent and selective, orally bioavailable small molecule inhibitor of class I histone deacetylases (HDACs), with specific activity against HDAC1, HDAC2, and HDAC3.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes. This compound's inhibitory action leads to histone hyperacetylation, chromatin remodeling, and the re-expression of silenced tumor suppressor genes.[3] This activity ultimately results in the induction of apoptosis and cell cycle arrest, primarily at the G2/M phase, in cancer cells.[1][4][5] Additionally, this compound has been shown to inhibit lysine-specific demethylase 1 (LSD1), another key enzyme involved in gene regulation.[1][2] These mechanisms make this compound a promising candidate for cancer therapy, and it is currently under investigation in clinical trials.[5][6]

This document provides a detailed protocol for assessing the effect of this compound on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a robust and sensitive method for quantifying viable cells based on the measurement of ATP, an indicator of metabolic activity.[7][8]

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound, leading to apoptosis and cell cycle arrest.

Domatinostat_Pathway cluster_0 This compound cluster_1 Epigenetic Regulation cluster_2 Downstream Effects Domatinostat This compound HDAC1 HDAC1 Domatinostat->HDAC1 HDAC2 HDAC2 Domatinostat->HDAC2 HDAC3 HDAC3 Domatinostat->HDAC3 LSD1 LSD1 Domatinostat->LSD1 Histone_Acetylation ↑ Histone Acetylation HDAC1->Histone_Acetylation HDAC2->Histone_Acetylation HDAC3->Histone_Acetylation Gene_Expression Altered Gene Expression LSD1->Gene_Expression Histone_Acetylation->Gene_Expression p53_up ↑ p53 Expression Gene_Expression->p53_up BAX_up ↑ BAX Expression Gene_Expression->BAX_up p53-independent G2M_Arrest G2/M Cell Cycle Arrest Gene_Expression->G2M_Arrest p53_up->BAX_up Caspase_Activation Caspase Activation BAX_up->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
Various Urothelial CarcinomaUrothelial Carcinoma0.15 - 0.51
HT-29Colorectal CarcinomaNot specified
HCT-116Colorectal CarcinomaNot specified
HCT-15Colorectal CarcinomaNot specified
DLD1Colorectal CarcinomaNot specified
HepG2Hepatocellular CarcinomaNot specified
Hep3BHepatocellular CarcinomaNot specified
SMMC-7721Hepatocellular CarcinomaNot specified
HeLaCervical Cancer~0.7 (mean)

Note: IC50 values can vary depending on the experimental conditions, including cell density, exposure time, and the specific assay used.[1][4]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed for a 96-well plate format but can be adapted for other plate formats.

Materials:

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Sterile, opaque-walled 96-well plates suitable for luminescence readings

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Luminometer

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_drug Add Domatinostat to Cells seed_plate->add_drug prep_drug Prepare Domatinostat Serial Dilutions prep_drug->add_drug incubate Incubate for 48-72 hours add_drug->incubate equilibrate Equilibrate Plate to Room Temp incubate->equilibrate add_ctg Add CellTiter-Glo® Reagent equilibrate->add_ctg shake Shake to Lyse Cells add_ctg->shake incubate_rt Incubate at Room Temp shake->incubate_rt read_lum Read Luminescence incubate_rt->read_lum plot_data Plot Dose-Response Curve read_lum->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Experimental workflow for the cell viability assay.

Procedure:

1. Cell Seeding:

a. Culture the cancer cell line of interest under standard conditions. b. Harvest cells during the logarithmic growth phase and perform a cell count to determine cell density. c. Dilute the cell suspension to the desired seeding density in a complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the experiment. A typical starting point is 2,000-10,000 cells per well. d. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. e. Include wells with medium only to serve as a background control. f. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.

2. Compound Preparation and Treatment:

a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare serial dilutions of this compound in a complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value, followed by a narrower range for more precise determination. c. Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution to each well. d. Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration). e. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

3. CellTiter-Glo® Assay:

a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[9] b. Add 100 µL of CellTiter-Glo® reagent to each well of the 96-well plate.[9][10] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10] e. Measure the luminescence of each well using a luminometer.

4. Data Analysis:

a. Subtract the average background luminescence (from the medium-only wells) from all other readings. b. Normalize the data to the vehicle control wells, which represent 100% cell viability. c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) to determine the IC50 value.

Troubleshooting:

  • High background luminescence: Ensure that the opaque-walled plates are not scratched or damaged. Use a fresh, high-quality culture medium.

  • Low signal: The cell number may be too low. Optimize the seeding density. Ensure the CellTiter-Glo® reagent is properly reconstituted and stored.

  • High variability between replicates: Ensure accurate and consistent pipetting. Check for edge effects on the plate; consider not using the outer wells for experimental samples. Ensure a homogenous cell suspension during seeding.

This application note provides a comprehensive guide for assessing the cytotoxic effects of this compound on cancer cell lines. By following the detailed protocol for the CellTiter-Glo® assay and understanding the underlying mechanism of action, researchers can generate reliable and reproducible data to further investigate the therapeutic potential of this promising HDAC inhibitor.

References

Domatinostat Tosylate: Application Notes for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Domatinostat (also known as 4SC-202) is an orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor.[1] It specifically targets HDAC1, HDAC2, and HDAC3, which are enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][3] By inhibiting these HDACs, Domatinostat leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the altered transcription of various genes, including tumor suppressors.[1] Additionally, Domatinostat has been shown to inhibit Lysine-specific demethylase 1 (LSD1), another key enzyme in epigenetic regulation.[3][4] These activities make Domatinostat a valuable tool for researchers studying gene expression changes in various cancer models and for professionals in drug development exploring epigenetic modulators.

Mechanism of Action

Domatinostat exerts its effects primarily through the inhibition of class I histone deacetylases (HDAC1, HDAC2, HDAC3). HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses gene transcription. By inhibiting these enzymes, Domatinostat promotes histone hyperacetylation, which relaxes the chromatin and allows for the transcription of previously silenced genes.[1] This can induce cell cycle arrest, apoptosis, and increased immunogenicity in cancer cells.[5] Furthermore, Domatinostat's inhibitory activity against LSD1, a histone demethylase, contributes to its overall effect on the epigenetic landscape and gene regulation.[4][6]

Domatinostat_Mechanism cluster_0 Domatinostat Action cluster_1 Downstream Cellular Effects Domatinostat Domatinostat Tosylate HDAC HDAC Class I (1, 2, 3) & LSD1 Inhibition Domatinostat->HDAC Acetylation Histone Hyperacetylation & Altered Methylation HDAC->Acetylation Chromatin Chromatin Remodeling (Open State) Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Induction Gene_Expression->Apoptosis Cell_Cycle Cell Cycle Arrest (G2/M) Gene_Expression->Cell_Cycle Immunity Increased Immunogenicity Gene_Expression->Immunity

Caption: Core mechanism of Domatinostat leading to altered gene expression and cellular effects.

Data Presentation

In Vitro Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of Domatinostat against specific class I HDACs and its anti-proliferative effects on various cancer cell lines.

Target/Cell LineTypeIC50 ValueReference
HDAC1Enzyme Inhibition1.20 µM[2][3]
HDAC2Enzyme Inhibition1.12 µM[2][3]
HDAC3Enzyme Inhibition0.57 µM[2][3]
Urothelial CarcinomaCell Proliferation0.15 - 0.51 µM[2]
Various Cancer Cell LinesMean Cell Proliferation0.7 µM[7]
HeLa CellsHistone H3 Hyperacetylation (EC50)1.1 µM[7]

Key Gene Expression Changes

Treatment with Domatinostat has been shown to induce significant changes in the expression of genes involved in several key biological processes.

Modulation of the Tumor Immune Microenvironment (TIME)

A critical application of Domatinostat is in studying the immunogenicity of tumor cells. It has been shown to upregulate genes involved in antigen processing and presentation, potentially making cancer cells more visible to the immune system.[5][8] This is particularly relevant for combination therapies with immune checkpoint inhibitors.[8]

  • Upregulation of Antigen Presentation Machinery (APM): Domatinostat increases the expression of genes responsible for processing and presenting tumor antigens.[8]

  • Increased MHC Class I and II Expression: Enhanced surface expression of MHC molecules allows for better recognition of tumor cells by T cells.[5][8]

  • Induction of IFN-γ and IFN-γ Response Genes: Domatinostat can increase the expression of Interferon-gamma and related genes, which are crucial for anti-tumor immunity.[8]

Domatinostat_TIME cluster_TumorCell Tumor Cell cluster_ImmuneResponse Immune Response Domatinostat Domatinostat APM ↑ APM Gene Expression Domatinostat->APM MHC ↑ MHC I/II Expression Domatinostat->MHC IFNg_Response ↑ IFN-γ Response Genes Domatinostat->IFNg_Response CTL ↑ Cytotoxic T-cell (CTL) Infiltration & Recognition APM->CTL MHC->CTL Anti_Tumor Enhanced Anti-Tumor Immunity IFNg_Response->Anti_Tumor CTL->Anti_Tumor

Caption: Domatinostat's impact on the tumor immune microenvironment (TIME).

Targeting Cancer Stem Cells

Recent studies indicate that Domatinostat may preferentially target cancer stem cells (CSCs).[4][9] This is achieved by altering the expression of genes critical for maintaining stemness.

  • Downregulation of Stem Cell Markers: Treatment with Domatinostat has been shown to reduce the expression of key CSC markers such as SOX2, CD133, and FOXM1 in atypical teratoid/rhabdoid tumor and pancreatic cancer models.[10][11][12]

  • Inhibition of Pro-Stemness Pathways: Domatinostat can interfere with signaling pathways like Hedgehog and Wnt, which are often dysregulated in CSCs.[5][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (MW: 619.71 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • To prepare a 10 mM stock solution, add 1.614 mL of DMSO to 10 mg of this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2]

Note: Solutions are unstable; it is recommended to prepare fresh working solutions from the stock for each experiment.[3]

Protocol 2: In Vitro Treatment of Cell Lines for Gene Expression Analysis

This protocol provides a general framework. Optimal cell density, Domatinostat concentration, and treatment duration should be determined empirically for each cell line and experimental goal.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cell culture plates or flasks

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • RNA lysis buffer (e.g., Buffer RLT from Qiagen)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.

  • Preparation of Working Solution: Dilute the Domatinostat stock solution in a complete culture medium to the desired final concentration (e.g., 0.1 µM to 5 µM). A vehicle control (e.g., 0.1% DMSO) must be prepared in parallel.

  • Treatment: Remove the old medium from the cells, wash once with PBS, and add the medium containing Domatinostat or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). A 24-hour treatment is often sufficient to observe significant changes in gene expression.[5]

  • Cell Lysis for RNA Isolation: After incubation, wash the cells once with cold PBS. Add the appropriate volume of RNA lysis buffer directly to the culture vessel and scrape the cells to ensure complete lysis.

  • Homogenization: Pass the lysate through a needle and syringe or a QIAshredder column to homogenize.

  • Storage: The lysate can be processed immediately for RNA isolation or stored at -80°C.

Experimental_Workflow cluster_workflow In Vitro Gene Expression Analysis Workflow A 1. Seed Cells (60-70% confluency) B 2. Treat with Domatinostat (e.g., 2.5 µM, 24h) & Vehicle Control A->B C 3. Cell Lysis & Homogenization B->C D 4. Total RNA Isolation (e.g., RNeasy Kit) C->D E 5. cDNA Synthesis (Reverse Transcription) D->E F 6. RT-qPCR Analysis (Target & Housekeeping Genes) E->F G 7. Data Analysis (ΔΔCt Method) F->G

Caption: Workflow for analyzing gene expression changes after Domatinostat treatment.

Protocol 3: Gene Expression Analysis by Reverse Transcription-Quantitative PCR (RT-qPCR)

Materials:

  • Total RNA isolated from Domatinostat- and vehicle-treated cells

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Nuclease-free water

  • Primers for target genes and housekeeping (reference) genes

  • qPCR instrument and compatible plates/tubes

Procedure:

  • RNA Quality and Quantity: Assess the purity (A260/280 ratio) and concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit according to the manufacturer's instructions.

  • Primer Validation: Ensure the specificity and efficiency of all primer pairs (for both target and reference genes) before the main experiment.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix for each gene. A typical reaction includes qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water. Set up each reaction in triplicate. Include no-template controls (NTCs) to check for contamination.

  • qPCR Run: Perform the qPCR on a thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension). Include a melt curve analysis at the end to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (ΔCt = Ct_target - Ct_reference).

    • Calculate the change relative to the vehicle control (ΔΔCt = ΔCt_treated - ΔCt_control).

    • Determine the fold change in gene expression using the 2-ΔΔCt formula.

Important Consideration for Housekeeping Genes: The expression of common housekeeping genes can be altered by drug treatments.[13] It is crucial to test a panel of potential reference genes (e.g., GAPDH, ACTB, B2M, TBP, RPLP0) and use an algorithm (e.g., geNorm, NormFinder) to identify the most stable gene(s) under your specific experimental conditions.

References

Domatinostat Tosylate: Application Notes and Protocols for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the cellular effects of Domatinostat tosylate using flow cytometry. This compound is a potent, orally available, small molecule inhibitor that selectively targets Class I histone deacetylases (HDACs) and Lysine-specific demethylase 1 (LSD1).[1][2][3][4] By inhibiting these key epigenetic modulators, Domatinostat induces changes in gene expression, leading to anti-tumor effects such as cell cycle arrest, apoptosis, and modulation of the tumor immune microenvironment.[1][5]

Flow cytometry is an indispensable tool for elucidating the multifaceted mechanism of action of this compound. This document outlines detailed protocols for assessing its impact on the cell cycle, apoptosis, and the expression of cell surface immunomodulatory proteins.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of this compound and other HDAC inhibitors on cancer cell lines. These tables are intended to provide an expected range of outcomes for your experiments.

Table 1: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment% G0/G1% S% G2/M% Sub-G1 (Apoptosis)
Glioma Stem Cells (GS-Y01)Control (DMSO)55.234.510.32.1
Domatinostat (1 µM)48.725.115.410.8
Domatinostat (2 µM)35.118.212.534.2
Glioma Stem Cells (TGS01)Control (DMSO)60.128.711.23.5
Domatinostat (1 µM)52.322.418.96.4
Domatinostat (2 µM)41.515.825.317.4
MDA-MB-231 (Breast Cancer)Control (DMSO)54.128.717.22.5
Other HDACi (100 µM)45.220.129.35.4

Data is representative and may vary based on experimental conditions and cell line.[2][5] A notable effect of Domatinostat is the induction of a G2/M phase arrest and an increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.[2][3]

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

Cell LineTreatment% Viable (Annexin V-/PI-)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Pancreatic Cancer (PANC1)Control (DMSO)95.12.51.80.6
Domatinostat (0.5 µM) + Gemcitabine/Taxol70.315.812.11.8
Human Colon Cancer (HT-29)Control (DMSO)94.23.12.00.7
Other HDACi (21 µM)67.312.68.611.5
MDA-MB-231 (Breast Cancer)Control (DMSO)92.54.12.31.1
Other Apoptosis Inducer (30 µg/mL)34.837.423.54.3

Data is representative and may vary based on experimental conditions and cell line.[6][7][8] Domatinostat treatment leads to a significant increase in the percentage of apoptotic cells.[6]

Table 3: Upregulation of MHC Class I Expression by this compound

Cell LineTreatmentMean Fluorescence Intensity (MFI) Fold Change
Murine Colon Adenocarcinoma (CT26)Control (Vehicle)1.0
Domatinostat2.5
Murine Colon Adenocarcinoma (C38)Control (Vehicle)1.0
Domatinostat3.2
Human Glioma (U251)Control (DMSO)1.0
Other HDACi (SAHA)2.1

Data is representative and may vary based on experimental conditions and cell line.[9][10] Domatinostat enhances the expression of MHC class I molecules on tumor cells, which can improve their recognition by the immune system.[9][10]

Experimental Protocols

1. Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol details the preparation of cells treated with this compound for cell cycle analysis by flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24, 48, 72 hours).

  • Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram (FL2-A).

  • Use cell cycle analysis software to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.[2]

2. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control as described above.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and centrifuge again.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Use a dot plot of FITC (Annexin V) versus PI to distinguish the different cell populations:

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+[7]

3. Analysis of Cell Surface Marker Expression (e.g., MHC Class I)

This protocol is for staining cell surface proteins to assess changes in their expression levels after this compound treatment.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated primary antibody against the marker of interest (e.g., anti-MHC Class I-PE)

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Treat cells with this compound or vehicle control as described previously.

  • Harvest cells and wash them once with cold PBS.

  • Resuspend the cells in FACS buffer to a concentration of 1 x 10^7 cells/mL.

  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

  • Add the primary antibody or the isotype control at the manufacturer's recommended concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Resuspend the final cell pellet in 500 µL of FACS buffer.

  • Analyze the samples on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) of the stained cells.

  • Calculate the fold change in MFI relative to the vehicle-treated control cells.[9]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound's primary mechanism involves the inhibition of Class I HDACs and LSD1. This leads to an accumulation of acetylated histones and altered histone methylation, resulting in chromatin remodeling and the reactivation of tumor suppressor gene expression. These changes trigger downstream cellular events including cell cycle arrest and apoptosis. Furthermore, Domatinostat can modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3] Inhibition of this pathway contributes to the pro-apoptotic effects of the drug.

Domatinostat_Mechanism cluster_epigenetic Epigenetic Regulation cluster_signaling Intracellular Signaling cluster_cellular_effects Cellular Outcomes Domatinostat This compound HDAC1 HDAC1 Domatinostat->HDAC1 HDAC2 HDAC2 Domatinostat->HDAC2 HDAC3 HDAC3 Domatinostat->HDAC3 LSD1 LSD1 Domatinostat->LSD1 Akt Akt (p-Akt) Domatinostat->Akt Inhibits phosphorylation CellCycle G2/M Arrest HDAC1->CellCycle Leads to Apoptosis Apoptosis HDAC1->Apoptosis Induces MHC_I MHC Class I Upregulation HDAC1->MHC_I Promotes HDAC2->CellCycle Leads to HDAC2->Apoptosis Induces HDAC2->MHC_I Promotes HDAC3->CellCycle Leads to HDAC3->Apoptosis Induces HDAC3->MHC_I Promotes LSD1->CellCycle Leads to LSD1->Apoptosis Induces LSD1->MHC_I Promotes PI3K PI3K PI3K->Akt Activates Akt->Apoptosis Inhibits

Caption: this compound's mechanism of action.

Experimental Workflow for Flow Cytometry Analysis

The following diagram illustrates a typical workflow for analyzing the effects of this compound on a cancer cell line using flow cytometry.

Flow_Cytometry_Workflow cluster_culture Cell Culture & Treatment cluster_preparation Sample Preparation cluster_analysis Data Acquisition & Analysis start Seed Cells treatment Treat with Domatinostat (and controls) start->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash stain Stain for specific marker (e.g., PI, Annexin V, anti-MHC I) wash->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data (Quantify cell populations, MFI) acquire->analyze

Caption: General workflow for flow cytometry experiments.

References

Troubleshooting & Optimization

Domatinostat Tosylate Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Domatinostat tosylate.

Troubleshooting Guide: this compound Dissolution Issues

Researchers may occasionally encounter challenges with dissolving this compound. This guide provides a step-by-step approach to troubleshoot and resolve these issues.

Question: My this compound is not dissolving properly. What should I do?

Answer:

Proper dissolution of this compound is critical for accurate and reproducible experimental results. If you are experiencing issues, please follow the steps outlined below.

Experimental Workflow for Solubilizing this compound

G cluster_0 Step 1: Initial Preparation cluster_1 Step 2: Dissolution Process cluster_2 Step 3: Troubleshooting (If Not Dissolved) cluster_3 Step 4: Final Preparation & Storage A Weigh this compound powder C Add solvent to the powder A->C B Select appropriate solvent (e.g., fresh, anhydrous DMSO) B->C D Vortex or mix thoroughly C->D E Observe for complete dissolution D->E F Warm the solution gently (e.g., 37°C water bath) E->F No I Solution is clear E->I Yes G Use sonication to aid dissolution F->G H Check for precipitation G->H H->F Still Precipitated H->I Dissolved J Aliquot and store appropriately (-20°C for 1 month, -80°C for 6 months) I->J

Caption: A step-by-step workflow for dissolving this compound, including troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The most common and recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as moisture can negatively impact the solubility of the compound.[1]

Q2: What should I do if I observe precipitation in my this compound solution?

A2: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[3] A warm water bath can be effective. It is also important to ensure you are using a sufficient volume of solvent for the amount of compound.

Q3: How should I store my this compound stock solution?

A3: Once prepared, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] For storage, the solution can be kept at -20°C for up to one month or at -80°C for up to six months.[3] Always seal the storage container tightly to prevent moisture absorption.[3] It is often recommended to prepare solutions fresh.[4]

Q4: I need to prepare a formulation for an in vivo experiment. How should I dissolve this compound for this purpose?

A4: For in vivo experiments, a simple DMSO solution is generally not suitable. Co-solvents are required to create a stable and injectable formulation. It is recommended to first prepare a clear stock solution in DMSO and then sequentially add the co-solvents.[3] For example, one protocol involves adding the DMSO stock solution to PEG300, mixing, then adding Tween-80, mixing again, and finally adding saline to reach the desired volume.[3]

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

Solvent SystemConcentrationObservations
DMSO≥ 58 mg/mL (129.61 mM)Clear solution.[2]
DMSO89 mg/mL (198.87 mM)Use fresh DMSO as moisture can reduce solubility.[1]
WaterInsoluble-
EthanolInsoluble-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.03 mM)Clear solution for in vivo use.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.03 mM)Clear solution for in vivo use.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 619.71 g/mol ). For 1 mL of a 10 mM solution, you would need 6.197 mg.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO. For a 10 mM solution, if you weighed 6.197 mg, you would add 1 mL of DMSO.

  • Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use a brief sonication or gentle warming to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Preparation of an in vivo Formulation

This protocol is an example and may need optimization for your specific experimental needs. The final concentration in this example is 2.5 mg/mL.

  • Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Mixing Co-solvents: For a final volume of 1 mL, sequentially add the components as follows:

    • Start with 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Use Promptly: It is recommended to use freshly prepared in vivo formulations on the same day.[3]

Mechanism of Action: Signaling Pathway

Domatinostat is a selective inhibitor of class I histone deacetylases (HDACs). This inhibition leads to an increase in histone acetylation, which in turn alters gene expression, ultimately impacting cell proliferation, apoptosis, and other cellular processes.

G cluster_0 Cellular Processes cluster_1 Mechanism of Action Proliferation Cell Proliferation Apoptosis Apoptosis Gene_Expression Altered Gene Expression Gene_Expression->Proliferation decreases Gene_Expression->Apoptosis increases Domatinostat This compound HDAC Class I HDACs (HDAC1, HDAC2, HDAC3) Domatinostat->HDAC inhibits Acetylation Histone Acetylation HDAC->Acetylation removes acetyl groups Acetylation->Gene_Expression promotes

Caption: The inhibitory effect of this compound on class I HDACs, leading to increased histone acetylation and altered gene expression.

References

unexpected cytotoxicity with Domatinostat tosylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Domatinostat tosylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing specific issues that may arise during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of class I histone deacetylases (HDACs), with specific activity against HDAC1, HDAC2, and HDAC3.[1][2][3] It also exhibits inhibitory effects on Lysine-specific demethylase 1 (LSD1).[1][2][3] By inhibiting these enzymes, Domatinostat leads to an accumulation of acetylated histones, which in turn can induce chromatin remodeling and the expression of tumor suppressor genes, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[4]

Q2: Is unexpected high cytotoxicity a known issue with this compound?

While this compound is designed to be cytotoxic to cancer cells, observing higher than expected cytotoxicity could be due to several factors. It has been shown to be particularly potent against certain cancer types, including some cancer stem cells, which might be more sensitive than anticipated.[5][6] However, off-target effects, though not extensively documented for Domatinostat specifically, are a possibility with HDAC inhibitors.[7] Unexpected cytotoxicity could also be related to experimental conditions such as cell line sensitivity, drug concentration, and exposure time.

Q3: Why was the clinical development of Domatinostat discontinued?

The development program for Domatinostat was discontinued by 4SC AG in February 2022 following a review of clinical data. The company concluded that the compound was unlikely to provide significant value to patients, physicians, or shareholders.[8]

Q4: Can this compound affect non-cancerous cells?

Studies have shown that Domatinostat can be significantly cytotoxic to various cancer cell lines while not affecting the viability of non-cancerous cell lines like neural stem cells and HEK-293 at similar concentrations.[4] However, it is crucial to establish a therapeutic window for each specific cell line and experimental setup to minimize off-target effects on non-cancerous cells.

Q5: What are the known mechanisms of resistance to this compound?

Activation of the AKT signaling pathway has been identified as a potential resistance factor to this compound.[1] Inhibition of AKT has been shown to potentiate the cytotoxic effects of Domatinostat in cancer cells.[1]

Troubleshooting Guide

Issue 1: Higher-than-Expected Cytotoxicity in Target Cells

Possible Causes:

  • Incorrect Dosing: Calculation errors may lead to a higher final concentration of this compound than intended.

  • Cell Line Sensitivity: The specific cancer cell line being used may be exceptionally sensitive to HDAC inhibition.

  • Extended Exposure Time: Prolonged incubation with the compound can lead to increased cell death.

Troubleshooting Steps:

  • Verify Concentration: Double-check all calculations for stock solution preparation and dilutions.

  • Perform a Dose-Response Curve: If not already done, conduct a dose-response experiment with a wide range of concentrations to determine the precise IC50 value for your specific cell line.

  • Optimize Incubation Time: Test various exposure times to find the optimal window for observing the desired effect without excessive cytotoxicity.

  • Review Literature: Compare your results with published data for similar cell lines to gauge expected sensitivity.

Issue 2: Unexpected Cytotoxicity in Control/Non-Cancerous Cells

Possible Causes:

  • Off-Target Effects: Although selective, Domatinostat may have off-target activities at higher concentrations.

  • Solvent Toxicity: The solvent used to dissolve Domatinostat (e.g., DMSO) may be causing toxicity, especially at higher concentrations.

  • Cell Culture Conditions: Suboptimal cell culture conditions can sensitize cells to chemical treatments.

Troubleshooting Steps:

  • Solvent Control: Include a vehicle-only control (e.g., media with the same concentration of DMSO used for the highest Domatinostat dose) to assess solvent toxicity.

  • Lower Concentration Range: Test a lower range of Domatinostat concentrations on your control cells to identify a non-toxic working concentration.

  • Ensure Healthy Cultures: Maintain optimal cell culture conditions, including regular media changes and passaging, to ensure cells are healthy before treatment.

  • Consider a Different Control Cell Line: If the issue persists, consider using a different, more robust non-cancerous cell line as a control.

Issue 3: Lack of or Reduced Cytotoxicity in Cancer Cells

Possible Causes:

  • Drug Inactivity: The this compound may have degraded due to improper storage or handling.

  • Cellular Resistance: The target cells may have intrinsic or acquired resistance to HDAC inhibitors.

  • Suboptimal Assay Conditions: The cell viability assay being used may not be sensitive enough or may be incompatible with the compound.

Troubleshooting Steps:

  • Check Compound Integrity: Prepare fresh dilutions from a new stock of this compound. Ensure proper storage conditions are maintained (protect from light and moisture).

  • Investigate Resistance Pathways: As AKT activation can confer resistance, consider co-treatment with an AKT inhibitor to see if sensitivity is restored.[1]

  • Validate Assay: Use a positive control known to induce cytotoxicity in your cell line to validate the assay's performance. Consider trying an alternative cell viability assay (e.g., switching from an MTT to a CellTiter-Glo assay).

  • Increase Concentration and/or Exposure Time: If initial experiments show low efficacy, cautiously increase the concentration and/or duration of treatment.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

Cell Line TypeCell Line NameIC50 (µM)Reference
Urothelial CarcinomaEpithelial and Mesenchymal UC cell lines0.15 - 0.51[2]
Various Cancer Cell LinesMean of several human cancer cell lines0.7[2]
Cutaneous T-cell lymphomaCRL-21050.17[2]
Cutaneous T-cell lymphomaMyLa0.19[2]
Cutaneous T-cell lymphomaCRL-82940.26[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining. Incubate for 30 minutes at 37°C.

  • PI Staining: Add Propidium Iodide to the cell suspension.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI will be proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Domatinostat_Mechanism_of_Action cluster_drug This compound cluster_targets Primary Targets cluster_effects Cellular Effects Domatinostat Domatinostat Tosylate HDAC1 HDAC1 Domatinostat->HDAC1 HDAC2 HDAC2 Domatinostat->HDAC2 HDAC3 HDAC3 Domatinostat->HDAC3 LSD1 LSD1 Domatinostat->LSD1 Histone_Acetylation Increased Histone Acetylation HDAC1->Histone_Acetylation Inhibition of deacetylation HDAC2->Histone_Acetylation Inhibition of deacetylation HDAC3->Histone_Acetylation Inhibition of deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Leads to Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Induces

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Concentration Verify Drug Concentration and Dilutions Start->Check_Concentration Check_Concentration->Start Concentration Incorrect (Correct and Repeat) Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Concentration Correct Check_Solvent_Toxicity Run Vehicle-Only Control Dose_Response->Check_Solvent_Toxicity Solvent_Toxic Solvent is Toxic Check_Solvent_Toxicity->Solvent_Toxic Toxicity Observed Check_Cell_Health Assess Cell Culture Health and Conditions Check_Solvent_Toxicity->Check_Cell_Health No Solvent Toxicity Reduce_Solvent Reduce Solvent Concentration or Change Solvent Solvent_Toxic->Reduce_Solvent Problem_Resolved Problem Resolved Reduce_Solvent->Problem_Resolved Investigate_Off_Target Investigate Potential Off-Target Effects Investigate_Off_Target->Problem_Resolved Check_Cell_Health->Investigate_Off_Target Optimal Conditions Optimize_Culture Optimize Cell Culture Conditions Check_Cell_Health->Optimize_Culture Suboptimal Conditions Optimize_Culture->Problem_Resolved Apoptosis_Pathway Domatinostat Domatinostat Tosylate HDAC_Inhibition HDAC Class I Inhibition Domatinostat->HDAC_Inhibition ASK1_Activation ASK1 Activation HDAC_Inhibition->ASK1_Activation Leads to Mitochondria Mitochondria ASK1_Activation->Mitochondria Translocates to BAX_Activation BAX Activation Mitochondria->BAX_Activation Induces Caspase_Activation Caspase Activation BAX_Activation->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Results in

References

overcoming resistance to Domatinostat tosylate in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Domatinostat tosylate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2] It also shows inhibitory activity against Lysine-Specific Demethylase 1 (LSD1).[1][3] By inhibiting these enzymes, Domatinostat leads to an accumulation of acetylated histones, which causes chromatin remodeling. This, in turn, can lead to the transcription of tumor suppressor genes, inhibition of tumor cell division, and induction of apoptosis (programmed cell death).[2]

Q2: My cancer cell line is showing reduced sensitivity to Domatinostat. What are the known mechanisms of resistance?

A2: Resistance to HDAC inhibitors, including Domatinostat, can be multifactorial.[4][5] A key mechanism specifically implicated in Domatinostat resistance is the activation of the pro-survival PI3K/AKT signaling pathway.[3] Studies have shown that the expression of a constitutively active form of AKT1 can decrease cellular sensitivity to Domatinostat.[3] Other general mechanisms for HDAC inhibitor resistance include the upregulation of anti-apoptotic proteins (like BCL-2), increased drug efflux via transporter proteins (like P-glycoprotein), and activation of stress response pathways.[5][6][7]

Q3: How can I overcome resistance to Domatinostat in my experiments?

A3: The most effective strategy to overcome Domatinostat resistance is through combination therapy. Key approaches include:

  • PI3K/AKT Pathway Inhibition: Co-treatment with AKT inhibitors (e.g., Perifosine, MK-2206) has been shown to dramatically potentiate the cytotoxic effects of Domatinostat.[3]

  • Combination with Chemotherapy: Domatinostat can act synergistically with standard chemotherapeutic agents. Preclinical studies show enhanced anti-tumor effects when combined with agents like gemcitabine, paclitaxel, and oxaliplatin.[8][9]

  • Combination with Immunotherapy: Domatinostat can modulate the tumor immune microenvironment, making cancer cells more visible to the immune system.[8][10] This provides a strong rationale for combining it with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies like pembrolizumab or avelumab).[10][11][12]

Q4: Is there a difference in sensitivity between cancer stem cells (CSCs) and the general cancer cell population?

A4: Yes, Domatinostat has been shown to preferentially target cancer stem cells, which are often implicated in therapy resistance and tumor recurrence.[9][13][14] In pancreatic cancer models, for example, Domatinostat was found to target the CSC compartment by altering redox homeostasis through the downregulation of the transcription factor FOXM1.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High IC50 value or lack of cytotoxicity in a new cell line. 1. Intrinsic resistance. 2. High activity of the PI3K/AKT survival pathway. 3. Suboptimal drug concentration or exposure time.1. Assess AKT Phosphorylation: Perform a Western blot to check the levels of phosphorylated AKT (p-AKT). If high, consider co-treatment with an AKT inhibitor.[3] 2. Test Combination Therapy: Evaluate synergy with a relevant chemotherapeutic agent or a PI3K/AKT inhibitor using a checkerboard assay to calculate a combination index (CI). 3. Optimize Dosing: Perform a dose-response curve with a wider concentration range and multiple time points (e.g., 24, 48, 72 hours).
Initial response followed by regrowth of cancer cells. 1. Acquired resistance. 2. Selection and expansion of a resistant sub-clone. 3. Enrichment of cancer stem cells (CSCs).1. Analyze Resistant Cells: Harvest the resistant cell population and perform molecular analysis (e.g., RNA-seq, Western blot) to identify upregulated survival pathways (e.g., AKT, NF-κB).[3][6] 2. Target CSCs: Test the efficacy of Domatinostat in combination with a chemotherapy agent known to be effective against the bulk population. Assess the impact on the CSC marker-positive population via flow cytometry or sphere formation assays.[9]
Inconsistent results between experimental replicates. 1. Drug instability. 2. Variability in cell health or density. 3. Inconsistent drug preparation.1. Prepare Fresh Solutions: Domatinostat solutions can be unstable. It is recommended to prepare fresh stock solutions or use pre-packaged single-use aliquots.[1] Store stock solutions at -80°C for up to 6 months.[3] 2. Standardize Cell Culture: Ensure consistent cell passage numbers, seeding densities, and viability checks before starting each experiment.
Difficulty translating in vitro results to in vivo models. 1. Pharmacokinetic/pharmacodynamic (PK/PD) issues. 2. Tumor microenvironment influences. 3. Higher drug resistance in 3D structures.[14]1. Optimize In Vivo Dosing Schedule: Preclinical data suggests that administering Domatinostat 24 hours prior to chemotherapy can yield better results.[8] 2. Consider Immunocompetent Models: To evaluate the immune-modulating effects of Domatinostat, use syngeneic mouse models rather than immunodeficient xenograft models.[10] 3. Evaluate Combination with Immunotherapy: Based on its mechanism, test Domatinostat in combination with checkpoint inhibitors in your in vivo model.[10][12]

Data Presentation

Table 1: In Vitro Inhibitory Concentrations of Domatinostat

Target/Cell LineIC50 Value (µM)Reference
HDAC11.20[1][3]
HDAC21.12[1][3]
HDAC30.57[1][3]
Urothelial Cancer Cell Lines0.15 - 0.51[3]

Table 2: Clinical Dosing Recommendations for Domatinostat

Treatment RegimenCancer TypeRecommended Phase II DoseClinical TrialReference
MonotherapyAdvanced Hematological Malignancies200 mg BID (14 days on, 7 days off)NCT01588299[15]
Combination with AvelumabOesophagogastric & Colorectal Adenocarcinoma200 mg BD (continuous) + Avelumab 10 mg/kgEMERGE (NCT03638441)[11][16]

Experimental Protocols

Protocol 1: Assessing Synergy with AKT Inhibitors

  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series for Domatinostat and an AKT inhibitor (e.g., MK-2206).

  • Checkerboard Assay: Treat cells with a matrix of concentrations of both drugs, including each drug alone and in combination. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assay: Measure cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize viability data to the vehicle-treated controls. Use software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot for AKT Pathway Activation

  • Cell Treatment: Treat cells with Domatinostat at the IC50 concentration for various time points (e.g., 6, 12, 24 hours). Include an untreated control.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity using image analysis software. An increase in the ratio of p-AKT to total AKT indicates pathway activation as a potential resistance mechanism.

Visualizations

Domatinostat_MoA cluster_inhibition Mechanism of Inhibition cluster_cellular_effect Cellular Outcome Domatinostat This compound HDAC Class I HDACs (1, 2, 3) & LSD1 Domatinostat->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin TSG Tumor Suppressor Gene Expression Chromatin->TSG Leads to Apoptosis Apoptosis & Cell Cycle Arrest TSG->Apoptosis Induces

Caption: Mechanism of action for this compound.

Resistance_Pathway cluster_resistance Resistance Mechanism Domatinostat Domatinostat HDAC_Inhibition HDAC Inhibition Domatinostat->HDAC_Inhibition Apoptosis Tumor Cell Apoptosis HDAC_Inhibition->Apoptosis PI3K PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT pAKT->Apoptosis Inhibits Survival Cell Survival & Proliferation pAKT->Survival

Caption: PI3K/AKT pathway activation as a resistance mechanism.

Experimental_Workflow start Start: Cell line shows Domatinostat resistance step1 1. Hypothesis Generation (e.g., AKT pathway is active) start->step1 step2 2. Western Blot (Confirm p-AKT levels) step1->step2 step3 3. In Vitro Synergy Screen (Checkerboard assay with Domatinostat + AKT inhibitor) step2->step3 result1 Synergy Observed (CI < 1) step3->result1 Positive result2 No Synergy step3->result2 Negative step4 4. In Vivo Validation (Xenograft or syngeneic model with combination therapy) result1->step4 reassess Re-evaluate other resistance mechanisms result2->reassess end End: Effective combination strategy identified step4->end

Caption: Workflow for testing a combination therapy strategy.

Logical_Relationship cluster_dom Domatinostat Monotherapy cluster_res Resistance Pathway cluster_combo Combination Therapy D_Action Inhibits HDACs D_Result Induces Apoptosis D_Action->D_Result R_Result Blocks Apoptosis R_Action AKT Pathway Active R_Action->R_Result R_Result->D_Result Counteracts C_Result Restores Apoptosis C_Action AKT Inhibitor C_Action->R_Action Inhibits C_Action->C_Result

Caption: Logic of overcoming resistance with an AKT inhibitor.

References

improving bioavailability of Domatinostat tosylate in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Domatinostat tosylate in animal studies, with a focus on improving its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as 4SC-202) is an orally administered, selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. It also shows inhibitory activity against Lysine-specific demethylase 1 (LSD1).[1] By inhibiting these enzymes, Domatinostat alters the acetylation of histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest, apoptosis, and inhibit tumor growth.

Q2: What is the reported oral bioavailability of this compound in animals?

While specific quantitative data on the oral bioavailability of this compound in preclinical species is not extensively published in publicly available literature, it has been described as having high oral bioavailability.[2] Successful in vivo studies using oral gavage in mice have demonstrated its anti-tumor activity, suggesting sufficient systemic exposure is achievable.[1]

Q3: What are the recommended vehicles for oral administration of this compound in animal studies?

Due to its poor aqueous solubility, this compound requires a suitable vehicle for effective oral administration. The following formulations have been successfully used in preclinical studies:

  • For a clear solution: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • For a clear solution using a solubilizing agent: A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

It is crucial to prepare these formulations fresh before each use as solutions of this compound are reported to be unstable.[3]

Q4: What are some general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and other lipid-based carriers can improve absorption.

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or variable plasma concentrations of this compound Incomplete dissolution of the compound in the vehicle.Ensure the formulation is prepared correctly and appears as a clear solution or a homogenous suspension. Sonication may aid in dissolution.[1] Prepare the formulation fresh before each administration.[3]
Poor absorption from the gastrointestinal tract.Consider using a different formulation strategy. A lipid-based formulation or a solid dispersion may improve absorption. Evaluate the use of permeation enhancers, but with caution regarding potential toxicity.
Rapid metabolism (first-pass effect).While Domatinostat is reported to have high metabolic stability[2], if high first-pass metabolism is suspected, consider co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), though this would be an experimental approach.
Precipitation of the compound in the formulation upon standing The compound is supersaturated in the vehicle.Prepare the formulation immediately before dosing. If storage is necessary, conduct a stability study of the formulation at the intended storage temperature and duration. One source suggests that stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[1]
Change in temperature affecting solubility.If the formulation is prepared at a higher temperature to aid dissolution, ensure it remains stable and does not precipitate at room temperature or the temperature of administration.
Adverse events in animals (e.g., weight loss, lethargy) Vehicle toxicity.High concentrations of DMSO or other organic solvents can be toxic. Aim to use the lowest effective concentration of these solvents. The recommended proportion of DMSO in the final working solution should be kept low, especially for sensitive animals.[1]
On-target or off-target toxicity of this compound.Review the literature for known toxicities of class I HDAC inhibitors. Consider reducing the dose or the frequency of administration. Monitor the animals closely for any signs of distress.
Inconsistent tumor growth inhibition in xenograft models Variable drug exposure.Refer to the solutions for "Low or variable plasma concentrations." Ensure consistent dosing technique and volume for all animals.
Development of resistance.Resistance to HDAC inhibitors can occur. In preclinical models, this may be related to the activation of alternative signaling pathways.[1]

Data Presentation

Animal Species Dose (mg/kg) Vehicle/Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (%)
Mouse e.g., 20e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineData to be determined experimentallyData to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Rat e.g., 20e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline)Data to be determined experimentallyData to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Dog e.g., 10e.g., Solid dispersion in capsulesData to be determined experimentallyData to be determined experimentallyData to be determined experimentallyData to be determined experimentally

Experimental Protocols

1. Preparation of this compound Formulation for Oral Gavage (Clear Solution)

This protocol is adapted from publicly available formulation guidelines.[1]

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add PEG300 to the tube (to achieve a final concentration of 40%). Mix thoroughly until the solution is clear.

    • Add Tween-80 to the tube (to achieve a final concentration of 5%). Mix until the solution is clear.

    • Add Saline to the tube to reach the final desired volume (final saline concentration of 45%). Mix thoroughly.

    • The final formulation should be a clear solution. If any precipitation is observed, gentle warming or sonication can be used to aid dissolution.

    • Administer the formulation to the animals via oral gavage at the desired dose. It is recommended to use the formulation immediately after preparation.

2. Pharmacokinetic Study Design in Mice

This is a general protocol and should be adapted based on specific experimental goals.

  • Animals: Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

  • Groups:

    • Group 1: Intravenous (IV) administration (for bioavailability calculation).

    • Group 2: Oral gavage administration with Formulation A.

    • Group 3: Oral gavage administration with Formulation B (optional, for comparison).

  • Dosing:

    • IV group: Administer a single dose of this compound (e.g., 5 mg/kg) via tail vein injection. The drug should be dissolved in a suitable IV vehicle.

    • Oral groups: Administer a single dose of this compound (e.g., 20 mg/kg) via oral gavage using the prepared formulation.

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of Domatinostat in plasma.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Signaling Pathways and Experimental Workflows

Domatinostat_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_cellular_effects Cellular Effects Domatinostat This compound HDAC1 HDAC1 Domatinostat->HDAC1 Inhibits HDAC2 HDAC2 Domatinostat->HDAC2 Inhibits HDAC3 HDAC3 Domatinostat->HDAC3 Inhibits LSD1 LSD1 Domatinostat->LSD1 Inhibits Histones Histones HDAC1->Histones Deacetylate NonHistone Non-Histone Proteins (e.g., Transcription Factors) HDAC1->NonHistone HDAC2->Histones Deacetylate HDAC2->NonHistone HDAC3->Histones Deacetylate HDAC3->NonHistone LSD1->Histones Demethylates Acetylation Increased Acetylation Histones->Acetylation NonHistone->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis TumorGrowth Inhibition of Tumor Growth GeneExpression->TumorGrowth

Caption: this compound signaling pathway.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_data Data Analysis Solubility Assess Solubility (Aqueous & Organic Solvents) Formulation Select Formulation Strategy (e.g., Co-solvent, SEDDS, Solid Dispersion) Solubility->Formulation Vehicle Prepare Vehicle & Drug Formulation Formulation->Vehicle Dosing Oral Administration to Animals Vehicle->Dosing Sampling Blood Sampling at Timed Intervals Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Calc Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Analysis->PK_Calc Bioavailability Determine Oral Bioavailability (%) PK_Calc->Bioavailability Optimization Optimize Formulation Based on Results Bioavailability->Optimization Optimization->Formulation Iterate

Caption: Experimental workflow for improving bioavailability.

References

Validation & Comparative

A Comparative Analysis of Domatinostat Tosylate and Vorinostat Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two prominent histone deacetylase (HDAC) inhibitors, Domatinostat tosylate and Vorinostat. By presenting available experimental data, detailing methodologies, and illustrating key signaling pathways, this document aims to be a valuable resource for researchers in oncology and drug development.

Executive Summary

This compound is a selective inhibitor of class I HDAC enzymes (HDAC1, 2, and 3) and also shows activity against the lysine-specific demethylase 1 (LSD1)[1][2]. Vorinostat, in contrast, is a pan-HDAC inhibitor, targeting a broader range of HDACs, including class I and class II enzymes[3]. This fundamental difference in their target profiles underpins their distinct biological activities and potential therapeutic applications. While both compounds have demonstrated anti-cancer effects, their efficacy can vary significantly depending on the cancer type and the specific molecular context. This guide synthesizes available preclinical data to facilitate a comparative understanding of their performance.

Data Presentation

The following tables summarize the in vitro efficacy of this compound and Vorinostat across various cancer cell lines and against specific HDAC isoforms. It is important to note that the data presented is compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Table 1: Inhibition of HDAC Isoforms

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)Reference
This compound1.201.120.57-[2]
Vorinostat~0.01-~0.02>10[4]

Table 2: In Vitro Anti-proliferative Activity (IC50)

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundHT-29Colorectal Carcinoma~0.7 (mean)[2]
This compoundHCT-116Colorectal Carcinoma~0.7 (mean)[2]
This compoundUrothelial Carcinoma Cell LinesUrothelial Carcinoma0.15 - 0.51[5]
VorinostatA549Non-small Cell Lung Carcinoma1.64[6]
VorinostatMCF-7Breast Adenocarcinoma0.685[6]
VorinostatHeLaCervical Carcinoma7.8 (24h), 3.6 (48h)[7]
VorinostatHepG2Liver Carcinoma2.6 (24h), 1.0 (48h)[7]
VorinostatRajiBurkitt's Lymphoma2.82[3]
VorinostatRLB-cell Lymphoma1.63[3]
VorinostatSW-982Synovial Sarcoma8.6[8]
VorinostatSW-1353Chondrosarcoma2.0[8]

Table 3: In Vivo Efficacy in Xenograft Models

CompoundCancer TypeModelDosage and AdministrationOutcomeReference
This compoundNon-small Cell Lung CarcinomaA549 Xenograft120 mg/kg p.o.Pronounced anti-tumor activity[2]
This compoundColon CarcinomaRKO27 Xenograft120 mg/kg p.o.Robust anti-tumor activity[2]
VorinostatEpidermoid Squamous Cell CarcinomaA431 Xenograft100 mg/kg i.p.Reduced tumor growth[9]
VorinostatBreast CancerMDA-MB-231 Xenograft in boneDaily i.p. injectionReduced tumor growth[10]
VorinostatProstate CancerPC3 Xenograft in boneDaily i.p. injectionReduced tumor growth[10]

Signaling Pathways

The anti-tumor effects of this compound and Vorinostat are mediated through the modulation of various signaling pathways.

Domatinostat_Pathway Domatinostat Signaling Pathway Domatinostat This compound HDAC1_2_3 HDAC1, HDAC2, HDAC3 Domatinostat->HDAC1_2_3 inhibits LSD1 LSD1 Domatinostat->LSD1 inhibits ASK1 ASK1 Activation Domatinostat->ASK1 Hedgehog Hedgehog/Gli Signaling Inhibition Domatinostat->Hedgehog Histone_Acetylation Increased Histone Acetylation HDAC1_2_3->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Gene_Expression->Cell_Cycle_Arrest AKT AKT Signaling (Resistance Factor) AKT->Domatinostat confers resistance to

Caption: Domatinostat's mechanism of action.

Vorinostat_Pathway Vorinostat Signaling Pathway Vorinostat Vorinostat Pan_HDAC Pan-HDAC Inhibition (Class I & II) Vorinostat->Pan_HDAC inhibits mTOR_Pathway mTOR Signaling Inhibition Vorinostat->mTOR_Pathway TCR_Pathway T-Cell Receptor Signaling Modulation Vorinostat->TCR_Pathway MAPK_Pathway MAPK Pathway Modulation Vorinostat->MAPK_Pathway JAK_STAT_Pathway JAK-STAT Pathway Modulation Vorinostat->JAK_STAT_Pathway Histone_Acetylation Increased Histone Acetylation Pan_HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Vorinostat's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and Vorinostat.

HDAC Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of compounds against HDAC enzymes.

Materials:

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI177)

  • Developer solution (e.g., Fluor de Lys® Developer II, BML-KI176)

  • Purified recombinant HDAC enzymes

  • Test compounds (this compound, Vorinostat) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • In a 96-well plate, add the diluted compounds, purified HDAC enzyme, and HDAC assay buffer to a final volume of 50 µL.

  • Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 50 µL of the developer solution.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell Viability/Proliferation (MTS) Assay

This colorimetric assay is used to assess the effect of the compounds on cell proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound, Vorinostat) dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

  • Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 20 µL of the MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the compounds in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compounds (this compound, Vorinostat) formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compounds and the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Compare the tumor growth inhibition between the treatment and control groups to evaluate the efficacy of the compounds.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Efficacy Comparison cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy HDAC_Assay HDAC Inhibition Assay IC50_HDAC Determine HDAC IC50 HDAC_Assay->IC50_HDAC Cell_Viability Cell Viability/Proliferation (MTS Assay) IC50_Cells Determine Cellular IC50 Cell_Viability->IC50_Cells Xenograft_Model Tumor Xenograft Model Establishment IC50_HDAC->Xenograft_Model Dose Selection Guidance IC50_Cells->Xenograft_Model Dose Selection Guidance Treatment Drug Administration (Domatinostat/Vorinostat) Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Efficacy_Evaluation Evaluate Tumor Growth Inhibition Tumor_Measurement->Efficacy_Evaluation

Caption: Workflow for efficacy comparison.

References

Domatinostat Tosylate: A Comparative Guide to its Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-tumor activity of Domatinostat tosylate, a selective class I histone deacetylase (HDAC) inhibitor. It offers an objective comparison with other HDAC inhibitors, supported by experimental data, to aid in research and drug development decisions.

Mechanism of Action

This compound selectively inhibits class I histone deacetylases (HDACs) 1, 2, and 3, leading to an accumulation of acetylated histones.[1][2][3] This epigenetic modification results in chromatin remodeling and the reactivation of tumor suppressor genes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor cell proliferation.[1][3] Additionally, Domatinostat has been shown to inhibit lysine-specific demethylase 1 (LSD1), which may contribute to its anti-tumor effects.[2]

Comparative Anti-Tumor Activity

The following tables summarize the in vitro anti-tumor activity of this compound and other HDAC inhibitors across various cancer cell lines. It is important to note that the data presented is compiled from multiple studies and does not represent head-to-head comparisons under identical experimental conditions. Variations in experimental protocols can influence IC50 values.

This compound: Inhibition of HDAC Enzymes
EnzymeIC50 (µM)
HDAC11.20[1][2][3]
HDAC21.12[1][2][3]
HDAC30.57[1][2][3]
In Vitro Anti-Proliferative Activity of this compound
Cancer TypeCell LineIC50 (µM)
Urothelial CarcinomaVarious epithelial and mesenchymal UC cell lines0.15-0.51[1]
Colorectal CancerHT-29, HCT-116, HCT-15, DLD-1Mean of 0.7[1][3]
Cutaneous T-Cell LymphomaMyLa, CRL-21050.19, 0.17[1]
Hepatocellular CarcinomaHepG2, HepB3, SMMC-7721Potent cytotoxic and proliferation-inhibitory activities observed[1][4]
Non-Small Cell Lung CancerA549Pronounced anti-tumor activity in xenograft model[1]
MelanomaNot specifiedData not available from searches
Breast CancerNot specifiedData not available from searches
Comparative In Vitro Anti-Proliferative Activity of Other HDAC Inhibitors

The following data is provided for a general comparison of the potency of other HDAC inhibitors. Direct comparative studies with Domatinostat are limited.

HDAC InhibitorCancer TypeCell LineIC50
Vorinostat LeukemiaMV4-110.636 µM[5]
LymphomaDaudi0.493 µM[5]
Lung CarcinomaA5491.64 µM[5]
Breast AdenocarcinomaMCF-70.685 µM[5]
Cutaneous T-Cell LymphomaHUT78675 nM[6]
Romidepsin Cutaneous T-Cell LymphomaVarious1-1.8 nM (72h)[7]
Cutaneous T-Cell LymphomaHUT781.22 nM[6]
Panobinostat Non-Small Cell Lung CancerVarious5-100 nM[8]
Ovarian CancerSK-OV-334.4 nM (72h)[9]
Ovarian CancerOVISE44.0 nM (72h)[9]
Granulosa Cell TumorKGN34.7 nM (72h)[9]
Belinostat Prostate CancerVarious< 1.0 µM[10]
Testicular Germ Cell TumorNCCIT-R46 nM[11]
Testicular Germ Cell Tumor2102Ep-R107 nM[11]

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the key signaling pathways affected by this compound and a general workflow for evaluating its anti-tumor activity.

Domatinostat_Signaling_Pathway cluster_inhibition This compound cluster_targets Molecular Targets cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Domatinostat Domatinostat Tosylate HDAC1 HDAC1 Domatinostat->HDAC1 inhibits HDAC2 HDAC2 Domatinostat->HDAC2 inhibits HDAC3 HDAC3 Domatinostat->HDAC3 inhibits LSD1 LSD1 Domatinostat->LSD1 inhibits Histone_Acetylation ↑ Histone Acetylation HDAC1->Histone_Acetylation deacetylate (inhibited) HDAC2->Histone_Acetylation deacetylate (inhibited) HDAC3->Histone_Acetylation deacetylate (inhibited) Tumor_Suppressor_Genes ↑ Tumor Suppressor Gene Expression Histone_Acetylation->Tumor_Suppressor_Genes activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis ↑ Apoptosis Tumor_Suppressor_Genes->Apoptosis Tumor_Growth_Inhibition Inhibition of Tumor Growth Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Statistical_Analysis Statistical Analysis Apoptosis_Assay->Statistical_Analysis Cell_Cycle_Analysis->Statistical_Analysis Xenograft_Model Tumor Xenograft Model in Mice Drug_Administration Oral Administration of This compound Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment Efficacy_Evaluation Evaluation of Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Evaluation Toxicity_Assessment->Efficacy_Evaluation IC50_Determination->Efficacy_Evaluation Statistical_Analysis->Efficacy_Evaluation

References

A Comparative Guide to the Specificity of Domatinostat Tosylate for Class I HDACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the precise target engagement of an inhibitor is paramount. This guide provides an objective assessment of Domatinostat tosylate's specificity for Class I histone deacetylases (HDACs), comparing its performance against other well-characterized HDAC inhibitors. The information is supported by experimental data and detailed methodologies to aid in the critical evaluation and design of future studies.

Introduction to this compound and HDAC Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins. Their activity is linked to chromatin condensation and transcriptional repression. The HDAC family is divided into four main classes, with Class I (HDAC1, HDAC2, HDAC3, and HDAC8) being primarily located in the nucleus and implicated in the pathology of various cancers and other diseases.[1]

The development of HDAC inhibitors (HDACis) has provided valuable therapeutic agents; however, many early inhibitors exhibit a "pan-HDAC" profile, inhibiting multiple isoforms across different classes.[2][3] This lack of selectivity can lead to undesirable side effects and dose-limiting toxicities.[4] Consequently, there is a significant focus on developing isoform- or class-selective inhibitors to achieve a more targeted therapeutic effect with an improved safety profile.[1][5][6]

This compound (also known as 4SC-202) is a selective Class I HDAC inhibitor that has been investigated in multiple preclinical and clinical settings.[7][8] In addition to its primary targets, it also shows inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), making it a dual-target epigenetic modulator.[9][10][11][12] This guide will focus on its specificity within the HDAC family.

Comparative Specificity of HDAC Inhibitors

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound and other representative HDAC inhibitors against various HDAC isoforms, as determined by in vitro enzymatic assays.

Table 1: Comparative IC50 Values (µM) of Selected HDAC Inhibitors

Inhibitor Type HDAC1 HDAC2 HDAC3 HDAC6 HDAC8
This compound Class I Selective 1.20 [9][13] 1.12 [9][13] 0.57 [9][13] - -
Entinostat (MS-275) Class I Selective 0.51[14] - 1.7[14] >10[14] >10[14]
Mocetinostat (MGCD0103) Class I Selective 0.15[14] ~0.3-1.5 ~0.3-1.5 No Activity[14] No Activity[14]
Vorinostat (SAHA) Pan-Inhibitor 0.061[15] 0.251[15] 0.019[15] - 0.827[15]

| Ricolinostat (ACY-1215) | Class IIb Selective | ~0.055* | ~0.055* | ~0.055* | 0.005[13] | ~0.285** |

*Data indicates >10-fold selectivity for HDAC6 over Class I HDACs.[13] **Data indicates ~57-fold selectivity for HDAC6 over HDAC8.[13] "-" Indicates data not readily available in the cited sources.

As the data illustrates, this compound demonstrates potent inhibition of Class I HDACs 1, 2, and 3, with IC50 values in the micromolar to sub-micromolar range.[9][10][13][16] In comparison, a pan-inhibitor like Vorinostat (SAHA) inhibits a broader range of HDACs, often with greater potency.[3][15] Conversely, class-selective inhibitors like Ricolinostat show significantly higher potency for specific isoforms outside of Class I, highlighting their distinct selectivity profiles.[13]

Experimental Protocols

The determination of inhibitor specificity relies on robust and standardized experimental procedures. Below is a detailed methodology for a typical in vitro biochemical assay used to determine the IC50 values of HDAC inhibitors.

Objective: To measure the concentration-dependent inhibition of a specific recombinant human HDAC isozyme by a test compound (e.g., this compound) and determine its IC50 value.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic or colorimetric HDAC substrate specific to the enzyme being tested

  • Assay Buffer (e.g., Tris-based buffer, pH 8.0, containing salts and stabilizing agents)

  • Developer solution (e.g., containing a protease like trypsin and a fluorescence developer, or an antibody for colorimetric assays)

  • Test compound (this compound) serially diluted in DMSO

  • Positive control inhibitor (e.g., Trichostatin A)

  • Negative control (DMSO vehicle)

  • Microplate reader (fluorescence or absorbance)

  • 96-well or 384-well microplates (black plates for fluorescence, clear plates for colorimetric assays)

Procedure:

  • Compound Preparation: Prepare a serial dilution series of this compound in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

  • Enzyme Reaction Setup:

    • Add Assay Buffer to all wells of the microplate.

    • Add the serially diluted test compound, positive control (Trichostatin A), and negative control (DMSO) to their respective wells.

    • Add the recombinant HDAC enzyme to all wells except for a "no enzyme" control.

    • Incubate the plate for a short period (e.g., 15 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Deacetylation: Add the specific HDAC substrate to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C. The incubation time should be within the linear range of the enzyme's activity.

  • Reaction Termination and Signal Development:

    • Stop the deacetylation reaction by adding the Developer solution to each well.

    • The developer solution contains components that react with the deacetylated substrate to produce a fluorescent or colorimetric signal.[17] For example, in many fluorometric assays, a protease in the developer cleaves the deacetylated substrate, releasing a fluorophore.[18]

    • Incubate the plate for a further period (e.g., 15-30 minutes) to allow for complete signal development.

  • Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 360/460 nm) or absorbance (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background signal from the "no enzyme" control wells.

    • Normalize the data by setting the negative control (DMSO) as 100% activity and the positive control (or a high concentration of the test compound) as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

HDAC_Classification cluster_HDACs Histone Deacetylases (HDACs) cluster_Sirtuins Sirtuins (Class III) ClassI Class I (HDAC1, 2, 3, 8) ClassIIa Class IIa (HDAC4, 5, 7, 9) ClassIIb Class IIb (HDAC6, 10) ClassIV Class IV (HDAC11) Sirtuins SIRT1-7 (NAD+ dependent) Domatinostat Domatinostat Target Domatinostat->ClassI

Caption: Classification of HDAC enzymes and the primary target class of Domatinostat.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A 1. Serially Dilute Inhibitor (Domatinostat) B 2. Add Reagents to Plate: - Assay Buffer - Inhibitor / Controls - Recombinant HDAC Enzyme C 3. Pre-incubate (Inhibitor-Enzyme Binding) B->C D 4. Add Substrate (Initiate Reaction) C->D E 5. Incubate at 37°C D->E F 6. Add Developer (Stop Reaction & Develop Signal) E->F G 7. Read Plate (Fluorescence / Absorbance) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Experimental workflow for an in vitro HDAC inhibition assay.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Domatinostat Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe and Compliant Disposal

Domatinostat tosylate is a potent inhibitor of class I histone deacetylases (HDACs) and Lysine-specific demethylase 1 (LSD1), playing a crucial role in oncology and other therapeutic research.[1][2] Due to its cytotoxic and other hazardous properties, including potential for skin and eye irritation, mutagenicity, and reproductive toxicity, stringent procedures must be followed for its disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Double gloving with chemotherapy-rated gloves is recommended.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A dedicated lab coat, preferably disposable.

  • Respiratory Protection: A respirator may be necessary when handling the powder form or creating aerosols.

All handling of this compound, including the preparation of solutions and the segregation of waste, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure risks.

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is to treat it as a hazardous chemical waste. It should not be disposed of in regular trash or down the drain.

  • Waste Segregation: All materials that have come into contact with this compound must be segregated from other laboratory waste streams. This includes:

    • Unused or Expired Product: The pure compound or any remaining stock solutions.

    • Contaminated Labware: Pipette tips, centrifuge tubes, flasks, and any other disposable labware.

    • Contaminated PPE: Gloves, disposable lab coats, and any other protective gear worn during handling.

    • Spill Cleanup Materials: Absorbent pads, wipes, and any other materials used to clean a spill.

  • Waste Collection and Labeling:

    • Use designated, leak-proof, and puncture-resistant hazardous waste containers. These are often color-coded (e.g., yellow or black) to distinguish them from other waste types.

    • Clearly label the waste container with "Hazardous Waste," "Cytotoxic," and the specific chemical name, "this compound."

    • Ensure the container is kept closed when not in use.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • These specialized services will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations, typically via high-temperature incineration.

Decontamination of Surfaces and Non-Disposable Equipment

For non-disposable items and work surfaces, a thorough decontamination process is necessary:

  • Initial Cleaning: Carefully wipe down the surface with a detergent solution to remove any visible contamination.

  • Final Rinse: Thoroughly rinse the surface with water to remove any residual cleaning or inactivating agents.

Note: It is crucial to consult with your institution's safety officer before implementing any chemical decontamination procedures.

Quantitative Data on Pharmaceutical Waste

While specific data on this compound waste generation is not available, the following table, adapted from a study on hospital pharmaceutical waste, provides context on the scale of pharmaceutical waste generation. This highlights the importance of diligent waste management practices.

Waste CategoryDaily Production ( kg/day )Percentage of Total Pharmaceutical Waste
Total Pharmaceutical Waste 153.82 100%
Serum Waste88.1657%
Vial Waste52.8335%
Syringe Waste12.818%
Total Drug Residue 45.87 -
Drug Residue in Serum44.0396% of residue
Drug Residue in Vials1.844% of residue

Data adapted from a case study in a Tehran hospital.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A This compound Waste Generated B Is the item contaminated with this compound? A->B C Segregate as Hazardous Waste B->C Yes G Dispose in regular lab trash B->G No D Place in designated, labeled, leak-proof container C->D E Store in a secure, designated area D->E F Arrange for pickup by licensed hazardous waste contractor E->F H Final Disposal (e.g., Incineration) F->H

This compound Disposal Workflow

References

Essential Safety and Handling Precautions for Domatinostat Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: A Guide to Personal Protective Equipment, Handling, and Disposal of Domatinostat Tosylate

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols due to its classification as a hazardous substance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

This compound is a potent compound that can cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] It is also suspected of causing genetic defects and of damaging fertility or the unborn child.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationKey Considerations
Hand Protection Chemotherapy GlovesASTM D6978Double gloving is required. Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.
Body Protection Disposable GownResistant to permeability by hazardous drugsMust be long-sleeved with a closed back and knit or elastic cuffs. Do not wear outside the immediate work area.
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1Use in combination for full protection against splashes. A full-facepiece respirator also provides eye and face protection.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRequired when handling the powder outside of a containment system (e.g., biological safety cabinet).

Safe Handling Procedures

Adherence to proper handling procedures is critical to prevent contamination and exposure.

  • Engineering Controls : All manipulations of this compound powder should be performed in a designated containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize airborne particles.

  • Work Practices :

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

    • Avoid creating dust.

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke in areas where this compound is handled.

  • Spill Management : In case of a spill, evacuate the area and secure it. Wear full PPE, including respiratory protection. Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.

  • Decontamination : Decontaminate all surfaces and equipment that may have come into contact with this compound.

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations for chemotherapy waste.

  • PPE Disposal : All used PPE, including gloves, gowns, and shoe covers, must be disposed of in a designated hazardous waste container immediately after use.

  • Chemical Waste : Unused this compound and any materials contaminated with it should be disposed of as hazardous chemical waste.

Experimental Protocols: Glove Selection

While no specific glove permeation data for this compound is currently available, the following protocol, based on the handling of potent chemotherapy agents, should be followed.

Objective : To select gloves that offer the highest level of protection against potential exposure to this compound.

Methodology :

  • Glove Standard : Select gloves that have been tested according to the ASTM D6978 standard, which assesses the resistance of medical gloves to permeation by chemotherapy drugs.[2][3]

  • Material Selection : In the absence of specific data for this compound, choose gloves made of materials known to have broad resistance to a variety of chemotherapy drugs. Nitrile gloves are commonly used for this purpose.

  • Double Gloving : Always wear two pairs of chemotherapy-rated gloves. This practice significantly reduces the risk of exposure in case the outer glove is compromised.

  • Regular Changes : Change the outer glove every 30 minutes during continuous handling. Both pairs of gloves should be changed immediately if there is any sign of contamination or physical damage (e.g., a tear or puncture).

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow This compound: PPE Selection Workflow cluster_start cluster_ppe Core PPE Requirements cluster_respiratory Respiratory Protection Assessment cluster_disposal Disposal start Start: Handling This compound gloves Hand Protection: - Double Chemotherapy Gloves (ASTM D6978) start->gloves gown Body Protection: - Disposable, Resistant Gown start->gown eye_face Eye & Face Protection: - Safety Goggles & Face Shield start->eye_face is_powder Is the material a powder and handled outside of a C-PEC? gloves->is_powder gown->is_powder eye_face->is_powder respirator Respiratory Protection: - NIOSH-approved N95 Respirator (or higher) is_powder->respirator Yes no_respirator Standard PPE sufficient (within a C-PEC) is_powder->no_respirator No disposal Dispose of all PPE as Hazardous Waste respirator->disposal no_respirator->disposal

Caption: A workflow for selecting Personal Protective Equipment (PPE) for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.